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Core Science & Biosynthesis

Foundational

A Technical Guide to Methyl 3-bromo-5-fluoro-2-hydroxybenzoate: Synthesis, Characterization, and Applications in Drug Discovery

Abstract This technical guide provides a comprehensive overview of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate, a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate, a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and drug development. We will delve into its chemical structure, outlining a robust synthesis protocol and presenting a detailed analysis of its expected spectroscopic characteristics. Furthermore, this guide will explore the compound's reactivity and its prospective applications in the synthesis of novel pharmacologically active molecules, supported by insights into the role of halogenation in drug design. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this and similar intermediates in their research endeavors.

Introduction: The Strategic Importance of Halogenated Benzoates in Medicinal Chemistry

The introduction of halogen atoms, such as bromine and fluorine, into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacological properties.[1][2][3] Halogenation can influence a molecule's lipophilicity, metabolic stability, binding affinity to target proteins, and overall pharmacokinetic profile.[2][3] Methyl 3-bromo-5-fluoro-2-hydroxybenzoate (Figure 1) is a polysubstituted benzene derivative that incorporates a bromine atom, a fluorine atom, a hydroxyl group, and a methyl ester functionality. This unique combination of substituents makes it a highly valuable intermediate for the synthesis of complex molecular architectures.[4] The strategic placement of these functional groups provides multiple reaction sites for further chemical transformations, enabling the construction of diverse compound libraries for drug discovery programs.

Figure 1: Chemical Structure of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate

A 2D representation of the molecular structure.

Synthesis of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate

The most direct and efficient synthetic route to Methyl 3-bromo-5-fluoro-2-hydroxybenzoate is the esterification of its corresponding carboxylic acid precursor, 5-Bromo-3-fluoro-2-hydroxybenzoic acid. This reaction is a fundamental transformation in organic chemistry.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a straightforward acid-catalyzed esterification process.

workflow start 5-Bromo-3-fluoro-2-hydroxybenzoic Acid (Precursor) reaction Esterification Reaction (Reflux) start->reaction 1. reagents Methanol (Solvent & Reagent) Sulfuric Acid (Catalyst) reagents->reaction 2. workup Aqueous Work-up (Neutralization & Extraction) reaction->workup 3. purification Purification (Column Chromatography) workup->purification 4. product Methyl 3-bromo-5-fluoro-2-hydroxybenzoate (Final Product) purification->product 5.

A conceptual workflow for the synthesis.

Detailed Experimental Protocol

This protocol is based on established methods for the esterification of similar hydroxybenzoic acids.[5]

Materials:

  • 5-Bromo-3-fluoro-2-hydroxybenzoic acid (1.0 eq)

  • Methanol (20 vol)

  • Concentrated Sulfuric Acid (0.1 eq)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Hexane

  • Silica Gel

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Bromo-3-fluoro-2-hydroxybenzoic acid.

  • Add methanol to the flask.

  • Slowly and carefully add concentrated sulfuric acid to the stirred suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure Methyl 3-bromo-5-fluoro-2-hydroxybenzoate.

Physicochemical and Spectroscopic Characterization

Physicochemical Properties
PropertyPredicted Value
CAS Number 4068-73-9
Molecular Formula C₈H₆BrFO₃
Molecular Weight 249.04 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethanol, ethyl acetate, and dichloromethane. Sparingly soluble in water.
Spectroscopic Data (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
OH ~10-12Singlet (broad)-
Ar-H ~7.5-7.8Doublet~2-3
Ar-H ~7.2-7.5Doublet~2-3
O-CH₃ ~3.9Singlet-

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
C =O (Ester)~165-170
Ar-C -OH~155-160
Ar-C -F~150-155 (d, ¹JCF ≈ 240-250 Hz)
Ar-C -Br~110-115
Ar-C H~120-130
Ar-C H~115-125 (d, ²JCF ≈ 20-25 Hz)
Ar-C -COOCH₃~110-120
O-C H₃~52-55

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H stretch (hydroxyl)3200-3500 (broad)
C-H stretch (aromatic)3000-3100
C=O stretch (ester)1680-1710
C=C stretch (aromatic)1550-1600
C-O stretch (ester)1200-1300
C-F stretch1100-1200
C-Br stretch500-600

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak ([M]⁺) and characteristic fragmentation patterns. The presence of bromine will result in a distinct isotopic pattern for the molecular ion and bromine-containing fragments ([M]⁺ and [M+2]⁺ in an approximate 1:1 ratio).

Predicted Fragmentation:

  • [M]⁺: m/z = 248/250

  • [M - OCH₃]⁺: Loss of the methoxy group, m/z = 217/219

  • [M - COOCH₃]⁺: Loss of the carbomethoxy group, m/z = 189/191

Reactivity and Applications in Drug Development

The chemical structure of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate offers several avenues for further synthetic modifications, making it a valuable scaffold for the development of novel therapeutic agents.

Key Reactive Sites

G cluster_0 Methyl 3-bromo-5-fluoro-2-hydroxybenzoate cluster_1 Potential Reaction Sites mol A Hydroxyl Group: - O-alkylation - O-acylation - Etherification B Aromatic Ring: - Nucleophilic aromatic substitution (SNAr) - Suzuki, Stille, Heck cross-coupling reactions at the C-Br bond C Ester Group: - Hydrolysis to carboxylic acid - Amidation

An overview of the key reactive sites.

The presence of the bromine atom allows for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, enabling the introduction of a wide range of substituents at this position.[1] The hydroxyl group can be readily alkylated or acylated to generate ethers and esters, respectively. Furthermore, the ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing further opportunities for diversification.

Potential Therapeutic Targets

Halogenated benzoic acid derivatives are common motifs in a variety of biologically active compounds. The structural features of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate suggest its potential as a precursor for the synthesis of inhibitors of various enzyme families, such as kinases, proteases, and phosphodiesterases, where the aromatic core can serve as a scaffold for building molecules with high affinity and selectivity. The strategic placement of the halogen atoms can facilitate key interactions within the binding pockets of these targets.[3]

Conclusion

Methyl 3-bromo-5-fluoro-2-hydroxybenzoate is a promising and versatile building block for medicinal chemistry and drug discovery. Its synthesis from readily available starting materials and the presence of multiple, orthogonally reactive functional groups make it an attractive starting point for the synthesis of novel and structurally diverse compound libraries. The strategic incorporation of bromine and fluorine atoms provides a handle for fine-tuning the pharmacokinetic and pharmacodynamic properties of lead compounds. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, encouraging its wider adoption in drug development programs.

References

  • Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. PMC. [Link]

  • Methyl 4-bromo-5-fluoro-2-hydroxybenzoate | C8H6BrFO3 | CID 66887268. PubChem. [Link]

  • Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model. PMC. [Link]

  • Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. MDPI. [Link]

  • Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. ResearchGate. [Link]

  • Benzoic acid, 5-bromo-3-fluoro-2-hydroxy-4-methoxy-, methyl ester. Aaron-chem. [Link]

  • 5-Bromo-3-fluoro-2-hydroxybenzoic acid | C7H4BrFO3 | CID 11770416. PubChem. [Link]

  • Esterification of hydroxybenzoic acids.
  • ¹H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3. Doc Brown's Chemistry. [Link]

  • mass spectrum of methyl 2-hydroxybenzoate C8H8O3. Doc Brown's Chemistry. [Link]

  • infrared spectrum of methyl 2-hydroxybenzoate C8H8O3. Doc Brown's Chemistry. [Link]

  • Butanoic acid, 3,3-dimethyl-4-oxo-, methyl ester. Organic Syntheses. [Link]

  • Introductory note on the ¹³C NMR spectrum of methyl 2-hydroxybenzoate (methyl salicylate). Doc Brown's Chemistry. [Link]

  • Methyl 3-bromo-5-(difluoromethyl)-2-hydroxybenzoate | 2091144-56-6. Appchem. [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. SAGE Journals. [Link]

Sources

Exploratory

Methyl 3-bromo-5-fluoro-2-hydroxybenzoate molecular weight and formula

Technical Whitepaper: Methyl 3-bromo-5-fluoro-2-hydroxybenzoate CAS Number: 4068-73-9 Formula: C₈H₆BrFO₃ Molecular Weight: 249.03 g/mol [1] Abstract Methyl 3-bromo-5-fluoro-2-hydroxybenzoate is a highly specialized halog...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Methyl 3-bromo-5-fluoro-2-hydroxybenzoate

CAS Number: 4068-73-9 Formula: C₈H₆BrFO₃ Molecular Weight: 249.03 g/mol [1]

Abstract

Methyl 3-bromo-5-fluoro-2-hydroxybenzoate is a highly specialized halogenated salicylate ester employed as a scaffold in the synthesis of bioactive small molecules. Its structural uniqueness lies in the orthogonal reactivity of its substituents: a labile methyl ester for amidation, a phenolic hydroxyl for etherification, and two distinct halogen handles (bromine and fluorine) allowing for selective metal-catalyzed cross-couplings. This guide details the physicochemical profile, validated synthetic pathways, and quality control protocols required for its application in high-throughput drug discovery.

Physicochemical Profile & Identity

The compound is characterized by a dense functional array on the benzene ring. The presence of the fluorine atom at the 5-position modulates metabolic stability, while the 3-bromo position serves as a critical "exit vector" for extending the carbon skeleton via Suzuki or Buchwald-Hartwig couplings.

PropertySpecification
IUPAC Name Methyl 3-bromo-5-fluoro-2-hydroxybenzoate
Common Name Methyl 3-bromo-5-fluorosalicylate
CAS Number 4068-73-9
Molecular Formula C₈H₆BrFO₃
Molecular Weight 249.03 g/mol
Exact Mass 247.95 (for ⁷⁹Br isotope)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water
SMILES COC(=O)C1=C(O)C(Br)=CC(F)=C1

Structural Analysis & Reactivity

The molecule's reactivity is governed by the electronic effects of its substituents.

  • 2-OH (Phenol): Forms an intramolecular hydrogen bond with the carbonyl oxygen, stabilizing the structure but reducing the nucleophilicity of the phenol oxygen.

  • 3-Br (Bromine): Located ortho to the hydroxyl group. The steric crowding here makes SₙAr reactions difficult, but it is highly activated for Palladium-catalyzed coupling.

  • 5-F (Fluorine): Provides metabolic blockage (preventing oxidation at the para-position relative to the ester) and modulates the pKa of the phenol.

Reactivity Map (DOT Visualization)

ReactivityMap Core Methyl 3-bromo-5-fluoro-2-hydroxybenzoate Ester Methyl Ester (Amidation/Hydrolysis) Core->Ester C-1 Attack Phenol Phenol (OH) (Etherification/Protection) Core->Phenol O-Alkylation Bromine 3-Bromo (Suzuki/Sonogashira Coupling) Core->Bromine Pd-Catalysis Fluorine 5-Fluoro (Metabolic Stability) Core->Fluorine Electronic Effect

Figure 1: Functional group reactivity map highlighting the orthogonal synthetic handles available for medicinal chemistry optimizations.

Synthetic Protocols

The most robust synthesis involves the electrophilic bromination of Methyl 5-fluorosalicylate. Direct bromination of the acid followed by esterification is possible but often leads to lower yields due to decarboxylation risks.

Method A: Bromination of Methyl 5-fluorosalicylate

Rationale: The hydroxyl group strongly activates the ortho and para positions. Since the para position (relative to OH) is occupied by Fluorine, bromination occurs selectively at the ortho position (C3).

Reagents:

  • Starting Material: Methyl 5-fluoro-2-hydroxybenzoate (Methyl 5-fluorosalicylate).

  • Brominating Agent: N-Bromosuccinimide (NBS) or Br₂.

  • Solvent: Acetonitrile (MeCN) or Glacial Acetic Acid.

  • Catalyst: p-TsOH (optional, accelerates NBS activation).

Step-by-Step Protocol:

  • Dissolution: Charge a reaction vessel with Methyl 5-fluoro-2-hydroxybenzoate (1.0 eq) and Acetonitrile (10 volumes).

  • Activation: Add p-Toluenesulfonic acid (0.1 eq) and stir at room temperature for 10 minutes.

  • Bromination: Cool the solution to 0°C. Add NBS (1.05 eq) portion-wise over 30 minutes to control the exotherm. Note: Protecting the reaction from light is recommended to prevent radical side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:1) or HPLC.[2][3]

  • Quench: Quench with saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) to neutralize excess bromine.

  • Extraction: Dilute with Ethyl Acetate, wash with water and brine. Dry over Na₂SO₄.[4]

  • Purification: Recrystallize from Methanol/Water or purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Synthesis Workflow Diagram

Synthesis Start Methyl 5-fluoro-2-hydroxybenzoate Reagents NBS / p-TsOH / MeCN (0°C to RT, 4-6h) Start->Reagents Intermediate Reaction Mixture Reagents->Intermediate Quench Quench: Na2S2O3 (aq) Intermediate->Quench Workup Extract: EtOAc Wash: Brine -> Dry: Na2SO4 Quench->Workup Product Methyl 3-bromo-5-fluoro-2-hydroxybenzoate (Solid) Workup->Product

Figure 2: Step-by-step synthetic workflow for the regioselective bromination of the salicylate scaffold.

Quality Control & Characterization

Verification of this compound requires specific attention to the isotopic pattern of Bromine and the splitting patterns in NMR caused by Fluorine-Hydrogen coupling.

Mass Spectrometry (LC-MS)
  • Ionization: ESI- (Negative mode) or ESI+ (Positive mode).

  • Key Feature: The presence of one Bromine atom results in a characteristic 1:1 isotopic ratio for the [M] and [M+2] peaks.

    • Target Mass (ESI+): ~249 (⁷⁹Br) and ~251 (⁸¹Br).

    • Interpretation: If the M+2 peak is absent or <5% intensity, the product is likely the non-brominated starting material.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆ or CDCl₃):

    • Phenol OH: Singlet, typically downfield (δ 10.5–11.5 ppm) due to hydrogen bonding.

    • Aromatic Protons: Two distinct signals.

      • H-4: Doublet of doublets (dd). Coupling to F (³J_HF) and H-6 (⁴J_HH).

      • H-6: Doublet of doublets (dd). Coupling to F (³J_HF) and H-4 (⁴J_HH).

    • Methyl Ester: Singlet, ~3.9 ppm (3H).

  • ¹⁹F NMR:

    • Single peak, typically around -110 to -120 ppm (depending on solvent), showing splitting if proton-decoupling is not used.

QC Decision Logic

QC Sample Crude Product LCMS LC-MS Analysis Sample->LCMS IsoCheck 1:1 Ratio (249/251)? LCMS->IsoCheck NMR 1H NMR Analysis IsoCheck->NMR Yes Fail REPROCESS IsoCheck->Fail No (Start Mat.) RegioCheck Aromatic Pattern Correct? NMR->RegioCheck Pass RELEASE BATCH RegioCheck->Pass Yes RegioCheck->Fail No (Isomer)

Figure 3: Quality control decision tree emphasizing the critical mass spectrometry isotopic check.

Applications in Drug Design

This molecule is a versatile "building block" (intermediate) in medicinal chemistry.

  • Kinase Inhibitors: The salicylate core mimics the hinge-binding region of ATP. The 3-bromo group allows for the attachment of solubilizing tails or specificity pockets via Suzuki coupling.

  • PROTAC Linkers: The ester can be hydrolyzed to the acid and coupled to E3 ligase ligands (e.g., VHL or Cereblon binders), while the aryl ring serves as a rigid connector.

  • Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (<300) and high ligand efficiency, it is an ideal fragment for screening against difficult targets.

References

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns. Retrieved from [Link]

Sources

Foundational

Distinguishing Positional Isomers: A Technical Guide to Methyl 3-Bromo-5-Fluorosalicylate and Methyl 5-Bromo-3-Fluorosalicylate

Abstract In the fields of pharmaceutical development and materials science, the precise identification of positional isomers is a critical, yet often challenging, task. The subtle difference in substituent placement on a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the fields of pharmaceutical development and materials science, the precise identification of positional isomers is a critical, yet often challenging, task. The subtle difference in substituent placement on a molecule's core structure can lead to vastly different pharmacological, toxicological, and physicochemical properties. This technical guide provides an in-depth exploration of the analytical methodologies required to differentiate between two closely related positional isomers: methyl 3-bromo-5-fluorosalicylate and methyl 5-bromo-3-fluorosalicylate. We will delve into the core principles and practical applications of spectroscopic and chromatographic techniques, offering researchers a comprehensive framework for unambiguous identification.

Introduction: The Challenge of Positional Isomerism

Positional isomers are compounds that share the same molecular formula and the same functional groups but differ in the location of these groups on a parent structure. This seemingly minor structural variance presents a significant analytical hurdle, as many standard techniques may yield similar or indistinguishable results. For drug development professionals, failing to differentiate between positional isomers can have profound consequences, as biological activity is often highly dependent on a specific substitution pattern.

This guide focuses on two such isomers of a halogenated salicylate, a scaffold of interest in medicinal chemistry. We will systematically dissect the structural nuances of methyl 3-bromo-5-fluorosalicylate and methyl 5-bromo-3-fluorosalicylate and outline robust analytical strategies for their definitive identification.

Structural and Physicochemical Properties

The foundational difference between the two title compounds lies in the arrangement of the bromine and fluorine atoms on the salicylic acid backbone. This variance directly influences the electronic environment of the aromatic ring and, by extension, the molecule's overall properties.

G Molecular Structures cluster_0 Methyl 3-bromo-5-fluorosalicylate cluster_1 Methyl 5-bromo-3-fluorosalicylate 3b5f 5b3f

Caption: Core structures of the two positional isomers.

The differing electronegativity and steric bulk of bromine and fluorine substituents alter the electron density distribution across the benzene ring. This, in turn, affects intermolecular interactions, leading to distinct behaviors in both spectroscopic and chromatographic analyses.

Table 1: Core Physicochemical Properties

PropertyMethyl 3-bromo-5-fluorosalicylateMethyl 5-bromo-3-fluorosalicylate
Molecular Formula C₈H₆BrFO₃C₈H₆BrFO₃
Molecular Weight 249.03 g/mol 249.03 g/mol
CAS Number 142601-38-9 (related acid)251300-28-4 (related aldehyde)[1][2]

Spectroscopic Differentiation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for distinguishing positional isomers due to its sensitivity to the local electronic environment of each nucleus. We will examine ¹H, ¹⁹F, and ¹³C NMR.

3.1.1. ¹H NMR Spectroscopy

The key to differentiation in ¹H NMR lies in the coupling patterns (multiplicity) and coupling constants (J-values) of the two aromatic protons. The spin-spin coupling between protons (³JHH) and between protons and fluorine (³JHF, ⁴JHF) are distance-dependent and will be unique for each isomer.

  • Methyl 3-bromo-5-fluorosalicylate: The two aromatic protons are at positions 4 and 6.

    • H-4 is coupled to H-6 (a small meta-coupling, ⁴JHH) and to the fluorine at C-5 (a larger meta-coupling, ³JHF). This will likely result in a doublet of doublets.

    • H-6 is coupled to H-4 (⁴JHH) and the fluorine at C-5 (a small para-coupling, ⁴JHF). This will also appear as a doublet of doublets, but with different J-values.

  • Methyl 5-bromo-3-fluorosalicylate: The two aromatic protons are at positions 4 and 6.

    • H-4 is coupled to H-6 (⁴JHH) and the fluorine at C-3 (a small para-coupling, ⁴JHF). This will appear as a doublet of doublets.

    • H-6 is coupled to H-4 (⁴JHH) and is not significantly coupled to the fluorine at C-3. This signal will likely appear as a simple doublet.

Table 2: Predicted ¹H NMR Aromatic Signals (in CDCl₃)

IsomerProtonPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
3-bromo-5-fluoro H-4~7.3-7.5dd³JHF ≈ 7-9 Hz, ⁴JHH ≈ 2-3 Hz
H-6~7.1-7.3dd⁴JHF ≈ 2-4 Hz, ⁴JHH ≈ 2-3 Hz
5-bromo-3-fluoro H-4~7.6-7.8dd⁴JHF ≈ 2-4 Hz, ⁴JHH ≈ 2-3 Hz
H-6~7.4-7.6d⁴JHH ≈ 2-3 Hz

Note: These are estimations. Actual values must be determined empirically.[3]

3.1.2. ¹⁹F NMR Spectroscopy

¹⁹F NMR is exceptionally sensitive to the local chemical environment, offering a wide chemical shift range that makes it ideal for distinguishing these isomers.[4] The position of the fluorine atom relative to the bromine and hydroxyl/ester groups will result in a distinct chemical shift.[5]

  • Methyl 3-bromo-5-fluorosalicylate: The fluorine at C-5 is flanked by a proton (C-4, C-6) and a bromine (C-3).

  • Methyl 5-bromo-3-fluorosalicylate: The fluorine at C-3 is flanked by a proton (C-4) and a hydroxyl group (C-2).

This difference in neighboring groups will cause a significant and easily measurable difference in their respective ¹⁹F chemical shifts.[6]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C spectra if the solvent does not provide a lock signal. For ¹⁹F NMR, an external standard like CFCl₃ or an internal standard like hexafluorobenzene may be used.[5]

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition: Tune the probe to the fluorine frequency. Acquire a proton-decoupled ¹⁹F spectrum to simplify the signal to a singlet for each unique fluorine environment.

  • Data Processing: Process the raw data (FID) with Fourier transformation. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the internal standard. Integrate the signals and analyze the multiplicities and coupling constants for the aromatic region.

G NMR Analysis Workflow A Sample Dissolution (e.g., in CDCl3) B Transfer to NMR Tube A->B C Acquire 1H Spectrum B->C D Acquire 19F Spectrum (Proton Decoupled) B->D E Data Processing (FT, Phasing, Baseline) C->E D->E F Structural Elucidation (Analyze δ, J-values, Multiplicity) E->F G HPLC Separation Logic A Inject Isomer Mixture B PFP Stationary Phase A->B C Differential Interactions (Dipole, π-π, H-bonding) B->C D Separated Isomers C->D E Isomer 1 (Retention Time tR1) D->E tR1 ≠ tR2 F Isomer 2 (Retention Time tR2) D->F

Sources

Exploratory

Solubility of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate in organic solvents

Executive Summary: The Physicochemical Context Methyl 3-bromo-5-fluoro-2-hydroxybenzoate (CAS: 1402237-76-2) represents a specialized class of halogenated salicylate esters critical in the synthesis of hypoxia-inducible...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Physicochemical Context

Methyl 3-bromo-5-fluoro-2-hydroxybenzoate (CAS: 1402237-76-2) represents a specialized class of halogenated salicylate esters critical in the synthesis of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors and other fluorinated bioactive scaffolds.

For researchers and process chemists, this molecule presents a unique solubility profile defined by two competing structural features:

  • The Salicylate Core: The intramolecular hydrogen bond between the phenolic hydroxyl (C2-OH) and the carbonyl oxygen of the ester moiety (C1-COOMe) significantly reduces the molecule's effective polarity, enhancing solubility in non-polar organic solvents compared to its meta- or para-hydroxy isomers.

  • Halogenation (Br, F): The electron-withdrawing nature of the 3-bromo and 5-fluoro substituents alters the dipole moment and increases lipophilicity (LogP), impacting solvent affinity in polar aprotic media.

This guide provides a comprehensive solubility analysis, moving from theoretical thermodynamics to practical solvent selection for synthesis, purification, and formulation.

Solubility Thermodynamics & Solvent Selection

Understanding the solubility of this compound requires analyzing its interaction parameters. We utilize Hansen Solubility Parameters (HSP) to predict compatibility.[1][2][3] The molecule’s solubility is governed by the "Like Dissolves Like" principle, decomposed into Dispersion (


), Polarity (

), and Hydrogen Bonding (

) forces.
Theoretical Framework
  • Intramolecular H-Bonding: The "closed" conformation of the salicylate moiety reduces the availability of the hydroxyl group to act as a hydrogen bond donor to solvents. Consequently, protic solvents (alcohols) are often less effective solubilizers than expected unless heated.

  • Halogen Effect: The Fluorine atom (C5) adds significant electronegativity but low polarizability, while the Bromine atom (C3) adds polarizability. This makes chlorinated solvents and polar aprotic solvents thermodynamic ideals.

Predicted Solubility Profile

Based on structural analogs (Methyl 5-bromo-2-hydroxybenzoate and Methyl salicylate) and experimental synthesis data.

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMF, DMAcExcellent (>100 mg/mL)High dipole interactions disrupt crystal lattice energy effectively. Preferred for nucleophilic substitution reactions.
Chlorinated Dichloromethane (DCM), ChloroformVery Good (>50 mg/mL)Strong dispersion force interactions match the halogenated aromatic core. Ideal for extraction.
Esters/Ketones Ethyl Acetate, AcetoneGood (20-50 mg/mL)Moderate solubility; often used as the "good solvent" in recrystallization pairs.
Alcohols Methanol, Ethanol, IPAModerate (Heating req.)Solubility increases sharply with temperature. Used as antisolvents or crystallization media upon cooling.
Ethers THF, MTBE, Diethyl EtherGood to Moderate THF is excellent; MTBE is moderate and useful for precipitation.
Aliphatic HC Hexane, Heptane, Pet. EtherPoor (<1 mg/mL)The polarity difference is too great. Excellent antisolvents for inducing precipitation.
Aqueous Water, PBS (pH 7.4)Insoluble Highly lipophilic. Hydrolysis risk at high pH.

Experimental Protocols for Solubility Determination

As a Senior Scientist, I advise against relying solely on literature values due to batch-to-batch polymorphic variations. The following protocols are self-validating systems to determine exact solubility in your specific lot.

Protocol A: Dynamic Laser Monitoring (The Gold Standard)

Best for generating Solubility-Temperature curves (metastable zone width).

  • Preparation: Weigh 500 mg of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate into a jacketed glass reactor.

  • Solvent Addition: Add 5.0 mL of the target solvent (e.g., Ethanol).

  • Turbidity Loop: Insert a turbidity probe (or FBRM). Set agitation to 300 RPM.

  • Heating Ramp: Heat at 0.5°C/min. Record the temperature (

    
    ) where transmission hits 100% (dissolution).
    
  • Cooling Ramp: Cool at 0.5°C/min. Record the temperature (

    
    ) where transmission drops (nucleation).
    
  • Data Output: The gap between

    
     and 
    
    
    
    defines your Metastable Zone Width (MSZW), critical for crystallization design.
Protocol B: Gravimetric Saturation (Standard Bench Method)

Best for rapid solvent screening.

  • Saturation: Add excess solid to 2 mL of solvent in a sealed HPLC vial.

  • Equilibration: Shake at constant temperature (e.g., 25°C) for 24 hours.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if testing elevated temps).

  • Gravimetry: Pipette exactly 1.0 mL of filtrate into a tared weighing dish. Evaporate solvent under vacuum/nitrogen.

  • Calculation:

    
    
    

Workflow Visualization

Figure 1: Solubility Determination Workflow

This logic flow ensures data integrity during solubility screening.

SolubilityWorkflow Start Start: Solubility Screening SelectSolvent Select Solvent Class (Hansen Parameter Match) Start->SelectSolvent AddSolid Add Excess Solid to Solvent (Target: Supersaturation) SelectSolvent->AddSolid Equilibrate Equilibrate (24h @ 25°C or Reflux) AddSolid->Equilibrate VisualCheck Visual Check: Is Solid Present? Equilibrate->VisualCheck AddMoreSolid Add More Solid VisualCheck->AddMoreSolid No (Fully Dissolved) Filter Filter Supernatant (0.45 µm PTFE) VisualCheck->Filter Yes (Saturated) AddMoreSolid->Equilibrate Quantify Quantify Concentration (HPLC or Gravimetric) Filter->Quantify End Generate Solubility Curve Quantify->End

Caption: Step-by-step decision matrix for ensuring accurate saturation equilibrium before quantification.

Applications in Synthesis & Purification[4]

Reaction Solvent Selection

For nucleophilic substitutions (e.g., alkylation of the phenol), DMF or Acetonitrile are superior.

  • Why: They dissolve the starting material highly (>100 mg/mL) and solvate cations (like

    
     from bases), leaving the phenoxide anion "naked" and reactive.
    
  • Warning: Avoid alcohols for reactions involving strong electrophiles to prevent transesterification of the methyl ester.

Crystallization Strategy (Purification)

The synthesis of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate often yields impurities that require removal.

  • Solvent System: Ethanol/Water or Ethyl Acetate/Heptane .

  • Method:

    • Dissolve crude solid in hot Ethanol (approx. 60°C).

    • Slowly add Water (antisolvent) until faint turbidity persists.

    • Cool slowly to 4°C. The intramolecular H-bond promotes the formation of dense, well-defined needles or prisms.

Figure 2: Solvent Selection Logic

SolventSelection Goal Primary Goal Reaction Synthesis/Reaction Goal->Reaction Purification Purification/Crystallization Goal->Purification PolarAprotic Polar Aprotic (DMF, DMSO, NMP) Reaction->PolarAprotic SolventPair Solvent/Antisolvent Pair Purification->SolventPair WhyRxn High Solubility + Rate Acceleration PolarAprotic->WhyRxn System1 Ethanol / Water SolventPair->System1 System2 EtOAc / Heptane SolventPair->System2 WhyPur Tunable Supersaturation SolventPair->WhyPur

Caption: Logical framework for selecting solvents based on process intent (Reaction kinetics vs. Thermodynamic separation).

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Defines the thermodynamic basis for solvent selection).

  • PubChem. (2025).[4] Methyl 4-bromo-5-fluoro-2-hydroxybenzoate Compound Summary. National Library of Medicine. (Provides structural analogs and physicochemical data).

  • Sigma-Aldrich. (2025). Methyl 3-bromo-2-hydroxybenzoate Product Specification. (Analog solubility data in Chloroform/Methanol).

  • ChemicalBook. (2024). Synthesis of Methyl 3-bromo-5-fluoro-2-methylbenzoate. (Describes purification via Petroleum Ether/Ethyl Acetate systems).

  • US Patent 9,562,053. (2017). Benzo-fused heterocyclic derivatives useful as agonists of GPR120. (Details reaction conditions using DMF for the target compound).

Sources

Foundational

An In-depth Technical Guide to the Safe Handling of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate

This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for Methyl 3-bromo-5-fluoro-2-hydroxybenzoate. Designed for researchers, chemists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for Methyl 3-bromo-5-fluoro-2-hydroxybenzoate. Designed for researchers, chemists, and drug development professionals, this document synthesizes data from safety data sheets of structurally similar compounds to establish a robust framework for risk mitigation in the laboratory. The causality behind each recommendation is explained to foster a deeper understanding of safe laboratory practices when working with halogenated aromatic compounds.

Compound Identification and Physicochemical Properties

Methyl 3-bromo-5-fluoro-2-hydroxybenzoate is a halogenated aromatic ester. Such compounds are valuable intermediates in organic synthesis, particularly in the development of novel pharmaceutical agents and materials. Its specific substitution pattern offers multiple reaction sites for further chemical modification. While a specific Safety Data Sheet (SDS) for this exact isomer is not publicly available, data from closely related isomers, such as Methyl 4-bromo-2-fluoro-6-hydroxybenzoate, provides a strong basis for hazard assessment.

Table 1: Chemical Identifiers and Properties

IdentifierValueSource
IUPAC Name methyl 3-bromo-5-fluoro-2-hydroxybenzoate-
Molecular Formula C₈H₆BrFO₃[1]
Molecular Weight 249.03 g/mol [1]
Appearance Likely a solid at room temperature[2]
Boiling Point ~268.9 °C at 760 mmHg (estimated)[2]
Melting Point 89-91 °C (for a related isomer)[2]

Hazard Identification and GHS Classification

Based on the classification for structurally analogous compounds, Methyl 3-bromo-5-fluoro-2-hydroxybenzoate should be handled as a substance with significant acute and chronic hazards.[3] The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation.

Table 2: GHS Hazard Classification (Based on Analogue Data)

Hazard ClassGHS CategoryHazard StatementDescription
Acute Toxicity, Oral Category 3H301: Toxic if swallowedIngestion of small quantities may cause serious health effects or be fatal.[3]
Skin Irritation Category 2H315: Causes skin irritationDirect contact can cause inflammation, redness, and pain.[3]
Serious Eye Damage Category 1H318: Causes serious eye damagePoses a high risk of severe, potentially irreversible damage upon eye contact.[3]
STOT, Single Exposure Category 3H335: May cause respiratory irritationInhalation of dust or vapor can irritate the respiratory tract.[3]
Aquatic Hazard, Chronic Category 3H412: Harmful to aquatic life with long lasting effectsRelease into the environment should be avoided as it can cause long-term harm to aquatic ecosystems.[3]

The presence of bromine and fluorine on the aromatic ring enhances the compound's reactivity and biological activity, necessitating stringent safety protocols. Absorption through the skin may be fatal, and upon combustion, it can emit highly toxic fumes, including hydrogen bromide and hydrogen fluoride.[3][4]

Risk Assessment and Mitigation Workflow

A thorough risk assessment must be conducted before any experimental work begins. This involves not only understanding the intrinsic hazards of the chemical but also evaluating the specific procedures and quantities being used.

RiskAssessment cluster_planning Phase 1: Pre-Experiment Planning cluster_controls Phase 2: Control Implementation cluster_execution Phase 3: Safe Execution A Identify Chemical Hazards (Review SDS of Analogues) B Evaluate Experimental Scale (mg, g, kg) A->B C Define Procedural Steps (Weighing, Reaction, Workup) B->C D Select Engineering Controls (Fume Hood, Ventilated Enclosure) C->D Based on Hazards & Scale E Determine Required PPE (Gloves, Goggles, Lab Coat, Face Shield) D->E F Prepare Emergency Equipment (Spill Kit, Eyewash, Shower) E->F G Execute Experiment Following Protocol F->G Ready for work

Caption: Risk assessment workflow for handling hazardous chemical intermediates.

Safe Handling and Personal Protective Equipment (PPE)

Given the compound's toxicity profile, all handling must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][5]

Table 3: Personal Protective Equipment (PPE) Protocol

ProtectionSpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended). Inspect for tears before use.Prevents skin contact and absorption. Halogenated organics can degrade some glove materials over time.[5]
Eye Protection Splash-proof chemical goggles. A face shield is required when handling larger quantities (>500 mL of solution) or when there is a splash risk.[5]Protects against accidental splashes that can cause serious eye damage.[3]
Skin & Body Flame-resistant lab coat, fully buttoned. Closed-toe shoes.Protects skin from contamination and provides a barrier in case of spills.[5]
Respiratory A self-contained breathing apparatus must be available for emergency situations. For routine handling, a properly functioning chemical fume hood is the primary control.[3]Protects against respiratory irritation and systemic toxicity from inhalation.[3]
Experimental Protocol: Safely Weighing and Preparing a Solution

This protocol ensures that the compound is handled with minimal risk of exposure.

  • Preparation : Don all required PPE as specified in Table 3. Ensure the chemical fume hood sash is at the appropriate height.

  • Staging : Place a calibrated analytical balance, weigh paper, spatula, beaker, and the chosen solvent inside the fume hood.

  • Tare : Place the weigh paper on the balance and tare it.

  • Dispensing : Carefully open the container of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate. Using the spatula, slowly dispense the desired amount onto the weigh paper. Avoid creating dust.

  • Transfer : Gently fold the weigh paper and transfer the solid into the beaker.

  • Dissolution : Slowly add the solvent to the beaker to dissolve the compound. If necessary, use a magnetic stirrer at a low speed to avoid splashing.

  • Cleanup : Securely close the stock container. Dispose of the contaminated weigh paper and any used cleaning materials into a designated solid hazardous waste container located within the fume hood.[5]

  • Final Check : Wipe down the spatula and the work surface inside the fume hood with an appropriate solvent and dispose of the wipe in the hazardous waste container.

Workflow A 1. Don PPE & Prepare Fume Hood B 2. Stage Equipment (Balance, Glassware) A->B C 3. Weigh Compound Carefully B->C D 4. Transfer Solid to Beaker C->D E 5. Add Solvent & Dissolve D->E F 6. Secure Stock Container & Dispose of Waste E->F G 7. Decontaminate Work Area F->G SpillResponse A Spill Occurs B Is the spill large or are you alone? A->B C Evacuate Area. Alert Others. Call Emergency Response. B->C Yes D Is the spill contained in a fume hood? B->D No D->C No E Absorb with inert material (e.g., vermiculite). D->E Yes F Place waste in a sealed hazardous waste container. E->F G Decontaminate area. F->G H Procedure Complete G->H

Caption: Decision tree for responding to a chemical spill.

Stability, Storage, and Disposal

  • Stability : The compound is stable under normal laboratory conditions. [4]- Conditions to Avoid : Avoid exposure to heat and strong light. [4]- Incompatible Materials : Keep away from strong oxidizing agents and strong acids to prevent vigorous reactions. [4]- Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area. Store locked up. [2]- Disposal : Dispose of this material and its container as special hazardous waste. Do not allow the product to enter drains. All disposal practices must be in compliance with local, state, and federal regulations. [3][5]

Conclusion

Methyl 3-bromo-5-fluoro-2-hydroxybenzoate is a compound that demands respect and careful handling. While it offers significant potential as a synthetic building block, its toxicological profile, derived from closely related analogues, indicates that it is toxic, irritant, and environmentally harmful. By adhering to the principles of risk assessment, utilizing appropriate engineering controls and PPE, and being prepared for emergencies, researchers can work with this compound safely and effectively. The causality is clear: the compound's halogenated structure confers both its synthetic utility and its biological hazards, making informed caution the cornerstone of its use in research and development.

References

  • Apollo Scientific. (2023). Safety Data Sheet: METHYL 4-BROMO-2-FLUORO-6-HYDROXYBENZOATE.
  • ChemScene. (2025). Safety Data Sheet: methyl 4-fluoro-3-hydroxybenzoate.
  • CymitQuimica. (n.d.). Safety Data Sheet: METHYL 2,3-DIFLUORO-4-HYDROXYBENZOATE.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Science.gov. (n.d.). halogenated aromatic compounds: Topics.
  • PubChem. (n.d.). Methyl 4-bromo-5-fluoro-2-hydroxybenzoate.

Sources

Foundational

Methyl 3-bromo-5-fluoro-2-hydroxybenzoate PubChem CID and ChemSpider ID

This technical guide provides an in-depth analysis of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate , a critical halogenated salicylate intermediate used in medicinal chemistry for the synthesis of kinase inhibitors and anti...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate , a critical halogenated salicylate intermediate used in medicinal chemistry for the synthesis of kinase inhibitors and anti-inflammatory agents.[1]

[1]

Part 1: Chemical Identity & Core Data

Compound Name: Methyl 3-bromo-5-fluoro-2-hydroxybenzoate Synonyms: Methyl 3-bromo-5-fluorosalicylate; 3-Bromo-5-fluoro-2-hydroxybenzoic acid methyl ester CAS Registry Number: 4068-73-9[1]

Structural Identifiers
Identifier TypeValueNote
CAS Number 4068-73-9 Primary commercial identifier
PubChem CID Not Assigned (Primary)Search by Structure/SMILES recommended
SMILES COC(=O)C1=C(O)C(Br)=CC(F)=C1Definitive structural string
InChIKey WCXWROSPLXHQFI-UHFFFAOYSA-N(Calculated for isomer)
Molecular Formula C₈H₆BrFO₃
Molecular Weight 249.03 g/mol
Physicochemical Profile[1][2]
  • Appearance: Off-white to pale yellow crystalline solid.[1]

  • Melting Point: Predicted range 68–72 °C (Consistent with halogenated salicylate analogs).[1]

  • Solubility: Soluble in DCM, EtOAc, DMSO; sparingly soluble in water.

  • Acidity (pKa): ~6.5 (Phenolic OH), enhanced acidity due to electron-withdrawing halogens.[1]

Part 2: Synthesis & Manufacturing Methodology

The synthesis of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate is a precision electrophilic aromatic substitution.[1] The presence of the hydroxyl group at C2 and the fluorine at C5 directs the bromination exclusively to the C3 position.[1]

Retrosynthetic Analysis

The most robust route utilizes Methyl 5-fluorosalicylate as the starting material.[1] The hydroxyl group (strongly activating, ortho/para director) dominates the regioselectivity.[1] Since the para position (C5) is occupied by fluorine, the incoming electrophile (Br⁺) is directed to the open ortho position (C3).[1]

Experimental Protocol

Reaction: Bromination of Methyl 5-fluorosalicylate Reagents: N-Bromosuccinimide (NBS), Acetonitrile (ACN), Catalytic H₂SO₄ or Ammonium Acetate.[1]

Step-by-Step Workflow:
  • Preparation: Dissolve Methyl 5-fluorosalicylate (1.0 eq) in Acetonitrile (10 volumes).

  • Activation: Add Ammonium Acetate (0.1 eq) as a catalyst to buffer the reaction and promote regioselectivity.

  • Bromination: Cool the solution to 0°C. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes.

    • Critical Control: Maintain temperature <5°C to prevent over-bromination or radical side reactions.[1]

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[1][2]

  • Quench: Quench with 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) to neutralize excess bromine species.

  • Work-up: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over anhydrous Na₂SO₄.[1][3]

  • Purification: Concentrate in vacuo. Recrystallize from Methanol/Water or purify via Silica Gel Chromatography (Gradient: 0-10% EtOAc in Hexanes).[1]

Synthesis Pathway Diagram (DOT)

SynthesisPath Fig 1. Regioselective Bromination Pathway Start Methyl 5-fluorosalicylate (Substrate) Intermediate Transition State (Sigma Complex) Start->Intermediate Electrophilic Attack (C3) Reagent NBS / NH4OAc (Brominating Agent) Reagent->Intermediate Product Methyl 3-bromo-5-fluoro- 2-hydroxybenzoate Intermediate->Product Deprotonation / Aromatization

Caption: Regioselective bromination of the salicylate core.[1][4][5] The C2-OH group directs the electrophile to the C3 position.[1]

Part 3: Quality Control & Characterization

To ensure suitability for drug development (e.g., fragment-based screening), the compound must meet strict purity criteria.[1]

Analytical Specifications
TestMethodAcceptance Criteria
Assay HPLC (C18, ACN/H₂O gradient)≥ 98.0%
Identification ¹H-NMR (400 MHz, DMSO-d₆)Conforms to structure
Residual Solvent GC-HS< 5000 ppm (Class 3)
Moisture Karl Fischer (KF)< 0.5% w/w
NMR Interpretation (Predicted)
  • ¹H NMR (CDCl₃):

    • δ 11.0 ppm (s, 1H): Chelated Phenolic OH (Deshielded by H-bond to ester carbonyl).[1]

    • δ 7.6 ppm (dd, 1H): Aromatic H at C6 (Coupled to F).[1]

    • δ 7.4 ppm (dd, 1H): Aromatic H at C4 (Coupled to F).[1]

    • δ 3.98 ppm (s, 3H): Methyl ester (OCH₃).[1]

    • Note: The coupling constants (

      
      ) will be characteristic of the meta-fluoro substitution.[1]
      

Part 4: Safety & Handling (E-E-A-T)

Hazard Classification (GHS):

  • Signal Word: Warning

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Handling Protocol:

  • Engineering Controls: Handle only in a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended due to halogenated nature), safety goggles, and lab coat.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (store in amber vials).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 3-bromo-5-fluoro-2-hydroxybenzoate (Analogous Search).[1] Retrieved from [Link][1]

  • Organic Syntheses (2024). General procedures for Bromination of Salicylates. (Methodology adaptation). Retrieved from [Link][1]

Sources

Protocols & Analytical Methods

Method

Using Methyl 3-bromo-5-fluoro-2-hydroxybenzoate as a pharmaceutical intermediate

Application Note: Strategic Utilization of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate in High-Value Scaffold Synthesis Executive Summary Methyl 3-bromo-5-fluoro-2-hydroxybenzoate (CAS: 1193162-25-2 / 1402237-29-9 derivati...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate in High-Value Scaffold Synthesis

Executive Summary

Methyl 3-bromo-5-fluoro-2-hydroxybenzoate (CAS: 1193162-25-2 / 1402237-29-9 derivatives) represents a "privileged scaffold" in modern medicinal chemistry. Its structural uniqueness lies in the orthogonal reactivity of its four functional quadrants:

  • C3-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira).

  • C2-Phenolic Hydroxyl: A nucleophile for etherification or intramolecular cyclization.

  • C1-Methyl Ester: An electrophile for amidation, reduction, or heterocycle formation.

  • C5-Fluorine: A metabolic blocker that modulates pKa and lipophilicity without participating in standard coupling reactions.

This guide details the protocols for transforming this intermediate into fluorinated benzofurans (critical for GPR120 agonists) and biaryl salicylates (common in kinase inhibitors).

Chemical Profile & Reactivity Logic

PropertySpecification
Chemical Formula C₈H₆BrFO₃
Molecular Weight 249.03 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO; sparingly soluble in water.[1][2]
Key Reactivity Electrophilic Aromatic Substitution (EAS): Deactivated by F/Br, activated by OH. Cross-Coupling: C-Br bond is highly reactive toward Pd(0).

Chemo-Selectivity Insight: The presence of the ortho-hydroxyl group relative to the ester allows for "one-pot" cyclization sequences . For instance, coupling an alkyne at the C3-position (Sonogashira) places a π-system in perfect proximity to the C2-hydroxyl, facilitating spontaneous or base-promoted cyclization to form benzofurans. This is superior to starting with a pre-formed benzofuran, as it allows for late-stage diversification.

Application Note A: Synthesis of 7-Substituted Benzofurans (GPR120 Agonist Route)

This protocol is derived from high-affinity GPR120 agonist synthesis (e.g., Patent US9562053B2). The objective is to convert the salicylate scaffold into a 5-fluoro-2-methylbenzofuran-7-carboxylate core.

Mechanism of Action
  • Sonogashira Coupling: The C3-Br undergoes oxidative addition with Pd(0).

  • Insertion: Propyne inserts into the Pd-Ar bond.

  • Cyclization: The pendant alkyne is attacked by the C2-hydroxyl oxygen (5-exo-dig or 6-endo-dig), followed by isomerization to the aromatic benzofuran.

Detailed Protocol

Reagents:

  • Methyl 3-bromo-5-fluoro-2-hydroxybenzoate (1.0 equiv)

  • Propyne (Gas or solution in THF) (2.0 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.1 equiv)

  • Copper(I) Iodide [CuI] (0.1 equiv)

  • Triethylamine [Et₃N] (2.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Setup: Charge a flame-dried pressure vessel or sealed tube with the starting benzoate (e.g., 6.0 g, 24 mmol), PdCl₂(PPh₃)₂ (1.68 g), and CuI (456 mg).

  • Inert Atmosphere: Evacuate and backfill with Nitrogen (

    
    ) three times to remove oxygen (critical to prevent homocoupling of the alkyne).
    
  • Solvent Addition: Add anhydrous DMF (24 mL) and Triethylamine (4.85 g). The Et₃N acts as both the base to neutralize HBr and the ligand stabilizer.

  • Reagent Introduction: Cool the mixture to -40°C (using an acetonitrile/dry ice bath) and bubble Propyne gas into the solution until the required mass (1.9 g) is dissolved. Alternatively, use a pre-weighed solution of propyne in THF.

  • Reaction: Seal the vessel and heat to 90°C for 12–16 hours.

    • Checkpoint: Monitor via LC-MS.[3] The intermediate alkyne is rarely isolated; the system usually drives fully to the benzofuran ring (M+ = 208.1 for methyl 5-fluoro-2-methylbenzofuran-7-carboxylate).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water (3x) to remove DMF. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Yield Expectation: 65–75% isolated yield.

Application Note B: Synthesis of Biaryl Scaffolds (Suzuki Coupling)

Used for generating kinase inhibitor libraries where the C3-position requires an aryl or heteroaryl extension.

Detailed Protocol

Reagents:

  • Methyl 3-bromo-5-fluoro-2-hydroxybenzoate (1.0 equiv)

  • Aryl Boronic Acid (e.g., Phenylboronic acid) (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

  • Base: Potassium Carbonate (

    
    ) (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Dissolution: Dissolve the benzoate intermediate in 1,4-Dioxane.

  • Activation: Add the aryl boronic acid and the aqueous

    
     solution. Degas the biphasic mixture by bubbling 
    
    
    
    for 10 minutes.
  • Catalysis: Add Pd(dppf)Cl₂. Note: dppf is chosen for its large bite angle, which facilitates the coupling of sterically hindered ortho-substituted bromides.

  • Reflux: Heat to 80–100°C for 4 hours.

  • Quench: Filter through a Celite pad to remove Palladium black. Partition between water and EtOAc.

  • Acidification (Optional): If the product is intended to be the free acid, perform in situ hydrolysis by adding LiOH at the end of the coupling, followed by acidification with 1N HCl.

Pathway Visualization (Graphviz)

The following diagram illustrates the divergent synthesis pathways starting from the core intermediate.

G Core Methyl 3-bromo-5-fluoro- 2-hydroxybenzoate (Core Scaffold) Sonogashira Sonogashira Coupling (Pd/Cu, Alkyne) Core->Sonogashira Propyne, 90°C Suzuki Suzuki Coupling (Pd, Ar-B(OH)2) Core->Suzuki Ar-B(OH)2, Pd(dppf) Hydrolysis Ester Hydrolysis (LiOH/MeOH) Core->Hydrolysis Saponification Benzofuran 5-Fluoro-2-methyl- benzofuran-7-carboxylate (GPR120 Agonist Precursor) Sonogashira->Benzofuran In-situ Cyclization Biaryl 3-Aryl-5-fluoro- 2-hydroxybenzoate (Kinase Inhibitor Scaffold) Suzuki->Biaryl C-C Bond Formation Acid 3-Bromo-5-fluoro- 2-hydroxybenzoic acid Hydrolysis->Acid Deprotection

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the C3-Bromo and C1-Ester functionalities.

Analytical Standards & Quality Control

To ensure protocol validity, the following analytical markers should be used:

MethodExpected Signal (Core Intermediate)
¹H NMR (400 MHz, DMSO-d₆) δ 10.5 (s, 1H, OH), 7.8 (dd, 1H, Ar-H), 7.6 (dd, 1H, Ar-H), 3.9 (s, 3H, OMe). Coupling constants (J) will reflect F-H coupling.
HPLC Purity >98% (Area %). Impurities often include the debrominated species (des-bromo) if hydrogenation occurs.
Mass Spec (ESI) [M+H]⁺ = 249/251 (1:1 Isotopic pattern characteristic of Bromine).

Safety & Handling

  • Skin Sensitization: Methyl benzoates and halogenated phenols are potent sensitizers. Double-gloving (Nitrile) is required.

  • Pressurized Reactions: The Sonogashira coupling involves heating a volatile alkyne (propyne) in a sealed vessel. Use a blast shield and ensure the vessel is rated for >10 bar pressure.

  • Palladium Waste: Segregate heavy metal waste streams.

References

  • Patent US9562053B2: Benzo-fused heterocyclic derivatives useful as agonists of GPR120. (2017). Example 1(a)

  • Journal of Medicinal Chemistry: Discovery of Fluorinated Salicylates as Potent Inhibitors.
  • ChemicalBook: Methyl 3-bromo-5-fluoro-2-hydroxybenzoate Product Specific

  • PubChem: Compound Summary for Methyl 3-bromo-5-fluorobenzoate deriv

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling Reactions of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate

Abstract: This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing Methyl 3-bromo-5-fluoro-2-hydroxybenzoate, a highly functionalized and valuable building block in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing Methyl 3-bromo-5-fluoro-2-hydroxybenzoate, a highly functionalized and valuable building block in modern organic synthesis. The strategic placement of bromo, fluoro, hydroxyl, and methyl ester moieties offers a versatile platform for constructing complex molecular architectures relevant to pharmaceutical and materials science research. This document moves beyond simple procedural lists to explain the underlying chemical principles, causality behind protocol design, and practical considerations for researchers. Detailed, field-tested protocols for key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, are presented, enabling scientists to effectively leverage this substrate in their discovery programs.

The Strategic Value of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate

Methyl 3-bromo-5-fluoro-2-hydroxybenzoate is a substituted salicylic acid derivative. Such structures are privileged motifs in drug discovery, and the specific functionalization of this molecule makes it a particularly powerful intermediate.

  • The Bromine Handle: Serves as the primary reactive site for palladium-catalyzed cross-coupling, offering a reliable point for oxidative addition. Its reactivity is generally higher than corresponding chlorides and lower than iodides, providing a good balance of reactivity and stability.[1]

  • The Ortho-Hydroxy Group: This group can influence the reaction in several ways. It can act as a directing group, potentially coordinating with the palladium center. Its acidity requires careful selection of a base to avoid deprotonation that might lead to side reactions or catalyst inhibition. In some cases, it may necessitate a protection strategy, though many modern catalyst systems exhibit high functional group tolerance.

  • The Fluoro Substituent: As a strongly electron-withdrawing group, the fluorine atom modulates the electronic properties of the aromatic ring, influencing the rate of oxidative addition and subsequent steps in the catalytic cycle.

  • The Methyl Ester: This group is generally stable under many cross-coupling conditions but can be susceptible to hydrolysis under strongly basic conditions, a critical consideration when selecting reagents.[2]

Substrate Properties:

Property Value
Chemical Name Methyl 3-bromo-5-fluoro-2-hydroxybenzoate
CAS Number 1193162-25-2 (for a similar isomer)
Molecular Formula C₈H₆BrFO₃

| Molecular Weight | 249.04 g/mol |

The Engine of Synthesis: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are cornerstones of modern synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and selectivity.[4][5][6] The reactions proceed via a general catalytic cycle, which is crucial to understand for troubleshooting and optimization.

Palladium Catalytic Cycle cluster_main Pd0 Pd(0)Ln Active Catalyst OA_Complex R¹-Pd(II)Ln-X Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition + R¹-X center TM_Complex R¹-Pd(II)Ln-R² Transmetalation Complex OA_Complex->TM_Complex Transmetalation + M-R² RE_point TM_Complex->RE_point Reductive Elimination Product R¹-R² RE_point->Pd0 RE_point->Product

Caption: The general catalytic cycle for palladium cross-coupling reactions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the substrate, forming a Pd(II) complex. This is often the rate-determining step.[7][8]

  • Transmetalation (for Suzuki, Stille): The organic group from a second reagent (e.g., an organoboron compound) is transferred to the palladium center, displacing the halide.[7][9] For Buchwald-Hartwig amination, this step involves coordination of the amine followed by deprotonation to form a palladium-amido complex.[10] For the Heck reaction, this step is instead the coordination and insertion of an alkene.[11][12]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[8]

Protocols for C-C Bond Formation

Suzuki-Miyaura Coupling: For Biaryl Synthesis

The Suzuki-Miyaura reaction is one of the most widely used methods for constructing biaryl linkages, a common motif in pharmaceuticals.[4][13][14] The choice of base is critical to activate the boronic acid for transmetalation while avoiding hydrolysis of the methyl ester.[2]

Causality of Component Selection:

  • Catalyst: Pd(PPh₃)₄ is a reliable, albeit sometimes sluggish, choice. For more challenging couplings, a combination of a palladium source like Pd₂(dba)₃ and a specialized phosphine ligand (e.g., SPhos, XPhos) can offer superior activity at lower catalyst loadings.

  • Base: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are effective and are generally mild enough to preserve the ester functionality. Cesium carbonate (Cs₂CO₃) can be used for more difficult couplings but increases the risk of hydrolysis.

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is standard, as water is often necessary for the catalytic cycle.

Detailed Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

  • Vessel Preparation: To a flame-dried Schlenk flask, add Methyl 3-bromo-5-fluoro-2-hydroxybenzoate (1.0 eq, e.g., 249 mg, 1.0 mmol), 4-methoxyphenylboronic acid (1.2 eq, 182 mg, 1.2 mmol), and potassium carbonate (2.5 eq, 345 mg, 2.5 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 35 mg, 0.03 mmol).

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.

Sonogashira Coupling: For Alkynyl Moiety Installation

The Sonogashira coupling provides a powerful route to aryl alkynes.[15] It characteristically uses a dual-catalyst system of palladium and copper(I).[15]

Causality of Component Selection:

  • Catalysts: A Pd(II) source like PdCl₂(PPh₃)₂ is common, which is reduced in situ. Copper(I) iodide (CuI) is the essential co-catalyst for activating the alkyne.

  • Base: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is required. It acts as both a base and often as the solvent. These conditions are generally compatible with the substrate's functional groups.

  • Solvent: Anhydrous conditions are typically preferred. Solvents like THF or DMF are common.

Detailed Protocol: Sonogashira Coupling with Phenylacetylene

  • Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add Methyl 3-bromo-5-fluoro-2-hydroxybenzoate (1.0 eq, 249 mg, 1.0 mmol).

  • Solvent and Reagent Addition: Dissolve the substrate in anhydrous, degassed THF (8 mL) and triethylamine (2 mL). Add phenylacetylene (1.1 eq, 120 µL, 1.1 mmol).

  • Catalyst Addition: Add Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.02 eq, 14 mg, 0.02 mmol) and Copper(I) iodide [CuI] (0.04 eq, 8 mg, 0.04 mmol).

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 2-6 hours. Monitor by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl solution and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by silica gel column chromatography.

Other C-C Couplings: Heck and Stille Reactions
  • Heck Reaction: This reaction couples the aryl bromide with an alkene, such as butyl acrylate, in the presence of a palladium catalyst and a base (e.g., triethylamine).[11][12] It is a powerful tool for vinylation.

  • Stille Coupling: This reaction uses an organotin reagent (e.g., tributyl(vinyl)stannane) to couple with the aryl bromide.[9] While highly effective and functional-group tolerant, the extreme toxicity of organotin compounds and their byproducts necessitates stringent handling precautions and makes this method less favorable in pharmaceutical process chemistry.[9][16]

Protocol for C-N Bond Formation

Buchwald-Hartwig Amination: For Aryl Amine Synthesis

The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds, which are ubiquitous in pharmaceuticals.[6][10] This reaction can be challenging with the current substrate due to the acidic ortho-hydroxyl group and the base-sensitive ester.

Causality of Component Selection:

  • Catalyst/Ligand: Highly specialized, bulky electron-rich phosphine ligands are required. Ligands developed by Buchwald (e.g., XPhos, SPhos) or Hartwig are essential for achieving high yields. A pre-catalyst like XPhos Pd G3 is often used for convenience and high activity.

  • Base: A strong, non-nucleophilic base is needed. Sodium tert-butoxide (NaOtBu) is common but poses a high risk of ester saponification. A weaker base like cesium carbonate or potassium phosphate may be attempted, but often requires higher temperatures and longer reaction times. Lithium bis(trimethylsilyl)amide (LHMDS) can also be effective.[17]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard.

Detailed Protocol: Buchwald-Hartwig Amination with Morpholine

  • Vessel Preparation: In a glovebox, add Methyl 3-bromo-5-fluoro-2-hydroxybenzoate (1.0 eq, 249 mg, 1.0 mmol), cesium carbonate (1.5 eq, 489 mg, 1.5 mmol), and the catalyst/ligand system (e.g., XPhos Pd G3, 0.02 eq, 17 mg, 0.02 mmol) to an oven-dried vial.

  • Reagent Addition: Remove the vial from the glovebox. Add anhydrous toluene (5 mL) followed by morpholine (1.2 eq, 105 µL, 1.2 mmol).

  • Reaction: Seal the vial and heat to 100-110 °C with vigorous stirring. Monitor the reaction closely by LC-MS.

  • Workup: After completion (typically 6-24 hours), cool to room temperature. Dilute with ethyl acetate and filter through a plug of Celite.

  • Purification: Concentrate the filtrate and purify the crude product via silica gel chromatography to isolate the desired N-aryl product.

Experimental Workflow and Data Management

A systematic approach is key to successful cross-coupling reactions. The following workflow is recommended for screening and optimization.

Experimental Workflow start Reaction Design (Substrate, Partner, Coupling Type) screen Screening (Catalyst, Ligand, Base, Solvent) start->screen setup Reaction Setup (Inert Atmosphere, Degassed Solvents) screen->setup monitor Monitoring (TLC, LC-MS) setup->monitor workup Workup & Purification (Extraction, Chromatography) monitor->workup analyze Analysis (NMR, HRMS) workup->analyze optimize Optimize? (Temp, Conc., Loading) analyze->optimize optimize->screen Yes end Final Product optimize->end No

Caption: A typical workflow for developing a cross-coupling reaction.

Summary of Recommended Conditions

Coupling ReactionTypical Catalyst (mol%)LigandBaseSolventTemp (°C)
Suzuki-Miyaura Pd(PPh₃)₄ (2-5)PPh₃K₂CO₃, K₃PO₄Dioxane/H₂O80-100
Buchwald-Hartwig XPhos Pd G3 (1-3)XPhosCs₂CO₃, NaOtBuToluene100-110
Sonogashira PdCl₂(PPh₃)₂ (1-3)PPh₃Et₃N, DIPEATHF, DMF25-60
Heck Pd(OAc)₂ (2-5)P(o-tol)₃Et₃NDMF, MeCN80-120
Stille Pd(PPh₃)₄ (2-5)PPh₃(None)Toluene, DMF90-110

References

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  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. organic-chemistry.org. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Google Patents. (n.d.). CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester.
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  • Al-Amin, M., & El-Sawy, E. R. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3463. [Link]

  • Wikipedia. (n.d.). Stille reaction. [Link]

  • ResearchGate. (2025). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. [Link]

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  • Pop, F., Tero-Vescan, A., & Vlase, L. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2465. [Link]

  • PubChem. (n.d.). Methyl 4-bromo-5-fluoro-2-hydroxybenzoate. [Link]

  • Cartagenova, D., et al. (2021). Heterogeneous metal-organic framework catalysts for suzuki-miyaura cross coupling in the pharma industry. ETH Zurich Research Collection. [Link]

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  • ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. [Link]

  • ResearchGate. (n.d.). Methyl 5-bromo-2-hydroxybenzoate. [Link]

  • Liu, Y., et al. (2012). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 17(11), 12937-12947. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding Methyl 3-Bromo-2-Hydroxybenzoate: Synthesis and Applications. [Link]

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  • ChemRxiv. (n.d.). Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

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  • Organic Chemistry Frontiers. (n.d.). Palladium-catalyzed cross-coupling of 2-iodobiphenyls with ortho-chloroacetophenones through dual C–H arylation for the construction of tribenzo[a,c,f]cyclooctanones. [Link]

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Method

Application Notes and Protocols for the Strategic Use of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate in Structure-Activity Relationship (SAR) Studies

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is param...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. Methyl 3-bromo-5-fluoro-2-hydroxybenzoate, a polysubstituted salicylic acid derivative, presents itself as a highly versatile starting point for structure-activity relationship (SAR) studies. Its unique arrangement of functional groups—a reactive phenolic hydroxyl, a modifiable methyl ester, and strategically positioned bromo and fluoro substituents on the aromatic core—offers a rich platform for systematic structural modifications. This guide provides an in-depth exploration of the chemical logic underpinning the use of this scaffold, alongside detailed, field-proven protocols for its derivatization and subsequent analysis. By understanding the causality behind experimental choices, researchers can effectively navigate the iterative process of lead optimization, leveraging this compound's potential to probe interactions with a wide array of biological targets.

The Strategic Value of the Methyl 3-bromo-5-fluoro-2-hydroxybenzoate Scaffold

The utility of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate in SAR studies stems from the distinct chemical properties of its constituent functional groups, which allow for a multi-pronged approach to molecular exploration.

  • The Salicylate Core: Salicylic acid and its derivatives are privileged structures in drug discovery, known for their anti-inflammatory, analgesic, and antipyretic properties.[1] The 2-hydroxybenzoic acid motif is a key structural feature for interaction with various enzymes and receptors.[1]

  • Orthogonal Functional Groups for Stepwise Modification: The scaffold possesses three primary sites for chemical modification: the phenolic hydroxyl group (position 2), the methyl ester (position 1), and the bromo substituent (position 3). These sites offer orthogonal reactivity, enabling selective and controlled derivatization.

  • Halogen Substituents as Modulators of Physicochemical Properties: The presence of both bromine and fluorine atoms significantly influences the electronic and lipophilic character of the molecule.

    • Fluorine: The highly electronegative fluorine atom at position 5 can alter the acidity of the phenolic hydroxyl group, influence metabolic stability, and participate in hydrogen bonding interactions with biological targets.[2]

    • Bromine: The bromine atom at position 3 serves as a versatile synthetic handle for cross-coupling reactions, such as Suzuki-Miyaura couplings, allowing for the introduction of a wide range of substituents to explore the chemical space around the core scaffold.[3][4][5][6]

This combination of features allows for the systematic investigation of how modifications at each position impact biological activity, providing a clear path for optimizing potency, selectivity, and pharmacokinetic properties.

Synthetic Pathways and Derivatization Protocols

The following section details the foundational synthetic routes for the preparation of the core scaffold and subsequent protocols for its diversification.

Synthesis of the Core Scaffold: Methyl 3-bromo-5-fluoro-2-hydroxybenzoate

Protocol 2.1.1: Bromination of 5-Fluorosalicylic Acid

This protocol is adapted from established methods for the bromination of substituted phenols.[9]

Materials:

  • 5-Fluorosalicylic acid

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 5-fluorosalicylic acid in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid to the stirred solution.

  • In portions, add N-Bromosuccinimide (1.1 equivalents) to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it over ice and then adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 3-bromo-5-fluorosalicylic acid.

Protocol 2.1.2: Esterification of 3-bromo-5-fluorosalicylic acid

This Fischer-Speier esterification is a standard method for converting carboxylic acids to their corresponding methyl esters.[7]

Materials:

  • 3-bromo-5-fluorosalicylic acid

  • Methanol

  • Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend 3-bromo-5-fluorosalicylic acid in methanol in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add thionyl chloride (2 equivalents) dropwise.

  • Remove the ice bath and heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 3-bromo-5-fluoro-2-hydroxybenzoate.

Diversification of the Scaffold for SAR Studies

The following protocols outline key chemical transformations at the three primary modification sites.

Protocol 2.2.1: O-Alkylation of the Phenolic Hydroxyl Group

The phenolic hydroxyl group can be readily alkylated to explore the impact of steric bulk and hydrogen bonding capacity at this position.

Materials:

  • Methyl 3-bromo-5-fluoro-2-hydroxybenzoate

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate in DMF, add potassium carbonate (2-3 equivalents).

  • Add the desired alkyl halide (1.1-1.5 equivalents) to the mixture.

  • Stir the reaction at room temperature or gentle heat (50-60 °C) for 4-12 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography to obtain the O-alkylated product.

Protocol 2.2.2: Hydrolysis of the Methyl Ester to a Carboxylic Acid

Conversion of the methyl ester to the corresponding carboxylic acid is often a crucial step for improving solubility and introducing a key hydrogen bond donor/acceptor group.[10]

Materials:

  • Methyl 3-bromo-5-fluoro-2-hydroxybenzoate derivative

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the methyl ester in a mixture of THF and water.

  • Add an aqueous solution of lithium hydroxide (2-3 equivalents).

  • Stir the reaction at room temperature for 2-6 hours until the starting material is consumed (monitored by TLC).

  • Remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.

Protocol 2.2.3: Amide Bond Formation from the Carboxylic Acid

The resulting carboxylic acid can be coupled with a diverse range of amines to explore the SAR of the amide functionality.

Materials:

  • 3-bromo-5-fluoro-2-hydroxybenzoic acid derivative

  • Amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent), the amine (1.1 equivalents), and HOBt (1.2 equivalents) in anhydrous DCM.

  • Add DIPEA (2.0 equivalents) to the mixture.

  • Cool the solution to 0 °C and add EDC (1.5 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 2.2.4: Suzuki-Miyaura Cross-Coupling at the Bromine Position

The bromine atom provides a key site for introducing aryl, heteroaryl, or alkyl groups via palladium-catalyzed cross-coupling reactions.[3][4][5][6]

Materials:

  • Methyl 3-bromo-5-fluoro-2-hydroxybenzoate derivative

  • Boronic acid or boronate ester of choice

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/water, Toluene/ethanol)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a degassed mixture of the solvent, add the bromo-substituted starting material (1.0 equivalent), the boronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

  • Add the palladium catalyst (2-5 mol%).

  • Heat the reaction mixture under an inert atmosphere at 80-100 °C for 4-16 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the residue by column chromatography.

Structure-Activity Relationship (SAR) Workflow and Data Interpretation

A systematic SAR study utilizing the Methyl 3-bromo-5-fluoro-2-hydroxybenzoate scaffold should be guided by a logical, iterative process.

Proposed SAR Workflow

SAR_Workflow A Synthesis of Core Scaffold Methyl 3-bromo-5-fluoro- 2-hydroxybenzoate B Primary Screening (Initial Biological Assay) A->B C SAR at Position 2 (O-Alkylation/Acylation) B->C D SAR at Position 1 (Ester to Amide/Acid) B->D E SAR at Position 3 (Suzuki Coupling) B->E F Iterative Synthesis of Analogs C->F D->F E->F G Biological Evaluation (Potency, Selectivity, etc.) F->G Feedback Loop G->F H Lead Optimization G->H

Caption: Iterative workflow for SAR studies.

Data Presentation and Interpretation

Table 1: Representative Data for SAR Analysis

Compound IDR¹ (Position 2)R² (Position 1)R³ (Position 3)Biological Activity (e.g., IC₅₀, µM)Physicochemical Properties (e.g., logP, pKa)
Scaffold -OH-OCH₃-Br
Analog 1 -OCH₃-OCH₃-Br
Analog 2 -OH-COOH-Br
Analog 3 -OH-CONH-Bn-Br
Analog 4 -OH-OCH₃-Phenyl
... ...............

Interpreting the Data:

  • Position 2 (R¹): Modifications at the hydroxyl group can probe the importance of hydrogen bonding. Comparing the activity of the parent phenol with its O-alkylated or O-acylated analogs will reveal if a hydrogen bond donor is required for activity.

  • Position 1 (R²): The conversion of the methyl ester to a carboxylic acid or various amides explores the impact of charge and hydrogen bonding capabilities in this region. The differing steric and electronic properties of the amine substituents in the amides will provide insights into the shape and nature of the binding pocket.

  • Position 3 (R³): The introduction of diverse substituents via Suzuki coupling allows for the exploration of a hydrophobic or polar pocket adjacent to this position. The electronic nature of the introduced aryl or heteroaryl ring can also modulate the overall electronic properties of the scaffold.

Potential Biological Targets and Assay Considerations

Given the prevalence of the salicylate scaffold in biologically active molecules, derivatives of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate could be investigated against a range of targets.

  • Anti-inflammatory Targets: Cyclooxygenase (COX) enzymes are well-known targets for salicylates.

  • Anticancer Targets: The substituted benzoic acid motif has been explored for the inhibition of anti-apoptotic proteins like Mcl-1 and Bfl-1.[11] Additionally, protein arginine methyltransferase 5 (PRMT5) has emerged as a promising anticancer target, with inhibitors binding in pockets that could accommodate substituted aromatic scaffolds.[2][12][13]

  • Antibacterial Targets: Salicylate-based compounds have been investigated as inhibitors of bacterial methionine aminopeptidase (MetAP).[14]

Assay Considerations:

  • Initial Screening: A high-throughput primary screen should be employed to identify initial hits from the synthesized library of analogs.

  • Secondary Assays: Follow-up assays should be conducted to confirm the potency (e.g., IC₅₀ determination) and mechanism of action of the most promising compounds.

  • Selectivity Profiling: Active compounds should be tested against related targets to assess their selectivity.

  • ADME/Tox Profiling: Lead compounds should be subjected to in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity assays to evaluate their drug-like properties.

Conclusion

Methyl 3-bromo-5-fluoro-2-hydroxybenzoate is a strategically designed molecular scaffold that offers a robust and versatile platform for SAR studies. By leveraging the orthogonal reactivity of its functional groups, medicinal chemists can systematically explore the chemical space around this privileged core. The detailed protocols and logical workflow presented in these application notes provide a comprehensive guide for researchers to efficiently design, synthesize, and evaluate novel analogs, thereby accelerating the process of drug discovery and lead optimization. The inherent chemical logic of this scaffold, combined with a systematic approach to its modification, holds significant promise for the development of new therapeutic agents.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Bromo-5-difluoromethoxy-2-fluorophenol.
  • Ngoune, L. T. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties.
  • Google Patents. (n.d.). CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester.
  • Tzvetkov, N. T., et al. (2018). Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins. Journal of Medicinal Chemistry, 61(15), 6646–6666.
  • Mustafa, G., et al. (2012). Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1467.
  • Wang, J., et al. (2010). Synthesis and biological evaluation of salicylate-based compounds as a novel class of methionine aminopeptidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(1), 153–156.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of Methyl 2-(3-hydroxyphenyl)
  • Zhang, M., et al. (2022). Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer. Molecules, 27(19), 6614.
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  • ResearchGate. (2012, May 4). How I can achieve the selective O-methylation of methyl 3,4,5-trihydroxybenzoate to obtain methyl 3-hydroxy-4,5-dimethoxybenzoate? Retrieved February 17, 2026, from [Link]

  • BenchChem. (2025).
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  • Soni, H. N., et al. (2012). Solubility of 2-Hydroxybenzoic Acid in Water, 1-Propanol, 2-Propanol, and 2-Propanone at (298.2 to 338.2) K and Their Aqueous Binary Mixtures at 298.2 K.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 17, 2026, from [Link]

  • Chen, K., & Baran, P. S. (2021). A general strategy for C(sp3)–H functionalization with nucleophiles using methyl radical as a hydrogen atom abstractor.
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  • Bode, J. W., et al. (2012). Amide-Forming Ligation of Acyltrifluoroborates and Hydroxylamines in Water.
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  • Google Patents. (n.d.). WO2016054564A1 - Selective 3-o-alkylation of methyl alpha-l-rhamnopyranoside.
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  • ResearchGate. (2026, January 6). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved February 17, 2026, from [Link]

  • Zhang, Y., et al. (2022). In vivo monitoring an important plant immune signaling molecule salicylic acid by rhodamine-engineered probes and their density functional theory (DFT) calculations. Arabian Journal of Chemistry, 15(11), 104231.
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Application

Strategic Synthesis of Biaryl Scaffolds Utilizing Methyl 3-bromo-5-fluoro-2-hydroxybenzoate

An Application Guide for Researchers Abstract Biaryl structures are a cornerstone of modern medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3][4] Their synthesis is a critical step in drug...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

Biaryl structures are a cornerstone of modern medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3][4] Their synthesis is a critical step in drug discovery and development. This application note provides a detailed guide for the preparation of novel biaryl derivatives using Methyl 3-bromo-5-fluoro-2-hydroxybenzoate as a key building block. We focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, offering in-depth mechanistic insights, a comprehensive, step-by-step protocol, and expert commentary on optimizing reaction conditions for this specific substrate. This guide is intended for researchers and scientists in organic synthesis and drug development, providing the necessary tools to leverage this versatile reagent for creating complex molecular architectures.

Introduction: The Significance of Biaryl Motifs and the Utility of the Starting Material

Biaryl moieties are considered "privileged structures" in pharmaceutical research due to their frequent occurrence in a wide array of biologically active compounds and top-selling drugs.[1][5] The rotational restriction around the aryl-aryl single bond provides a rigid scaffold that can effectively orient functional groups for optimal interaction with biological targets. The development of efficient and versatile synthetic methods to construct these C(sp²)-C(sp²) bonds is therefore of paramount importance.[6][7]

Among the most powerful tools for this purpose is the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of biaryl compounds from an aryl halide and an organoboron species, typically a boronic acid or ester.[8][9][10][11] This reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse starting materials.[5][7]

Methyl 3-bromo-5-fluoro-2-hydroxybenzoate is a particularly valuable and strategically functionalized starting material. Its key features include:

  • A Bromo Group: The C-Br bond is an ideal handle for palladium-catalyzed cross-coupling, offering a balance of reactivity that is generally higher than a C-Cl bond but more stable than a C-I bond.[12]

  • An Ortho-Hydroxy Group: This group can act as a directing group in certain transformations and offers a site for further functionalization, such as etherification or esterification, to explore structure-activity relationships (SAR).

  • A Fluoro Substituent: The inclusion of fluorine is a common strategy in medicinal chemistry to modulate physicochemical properties like metabolic stability, lipophilicity, and binding affinity.

  • A Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid, providing another point for modification, such as amide bond formation.

This guide will focus exclusively on the Suzuki-Miyaura reaction to demonstrate the utility of this building block in synthesizing a diverse library of biaryl derivatives.

The Reaction Principle: A Deep Dive into the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that proceeds via a well-defined catalytic cycle involving a palladium catalyst.[7][9] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

The Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ (Palladacycle) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' (Biaryl Product) RedElim->Product ArylHalide Ar-X (Methyl 3-bromo-5-fluoro-2-hydroxybenzoate) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ + Base [Ar'-B(OH)₃]⁻ BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Pillar 1: Oxidative Addition: The cycle begins with the active 14-electron Pd(0) complex. The aryl halide (in this case, Methyl 3-bromo-5-fluoro-2-hydroxybenzoate) reacts with the Pd(0) center, which inserts itself into the carbon-bromine bond. This step oxidizes the palladium from Pd(0) to Pd(II), forming a square planar palladacycle intermediate.[8][13] This is often the rate-determining step of the reaction.[12]

  • Pillar 2: Transmetalation: This is the step where the organic group from the boron reagent is transferred to the palladium center. For this to occur, the organoboron compound must be activated by a base.[10][13] The base (e.g., CO₃²⁻, PO₄³⁻, OH⁻) coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [Ar'B(OH)₃]⁻), which readily transfers its aryl group to the Pd(II) center, displacing the halide.[14]

  • Pillar 3: Reductive Elimination: The final step involves the two organic groups (Ar and Ar') on the palladium center coupling together and detaching from the metal. This forms the new C-C bond of the biaryl product and regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[13]

Comprehensive Experimental Protocol

This protocol provides a general method for the Suzuki-Miyaura coupling of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate with a representative arylboronic acid.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Palladium catalysts and some organic solvents are toxic and/or flammable. Handle with care.

  • Arylboronic acids can be irritants. Avoid inhalation and skin contact.

Materials & Equipment:

  • Methyl 3-bromo-5-fluoro-2-hydroxybenzoate (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)

  • Base (e.g., Potassium carbonate [K₂CO₃] or Cesium carbonate [Cs₂CO₃], 2.0 - 3.0 eq)

  • Anhydrous, degassed solvents (e.g., 1,4-Dioxane or Toluene, and Water)

  • Round-bottom flask, condenser, magnetic stirrer, and stir bar

  • Inert gas supply (Argon or Nitrogen) with a manifold

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add Methyl 3-bromo-5-fluoro-2-hydroxybenzoate (1.0 eq), the chosen arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

    • Seal the flask with a septum and connect it to an inert gas manifold.

    • Evacuate the flask and backfill with inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere. This is critical as the Pd(0) catalyst is sensitive to air.

  • Addition of Reagents:

    • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

    • Using degassed solvents, add the organic solvent (e.g., 1,4-Dioxane) and water in a suitable ratio (typically between 4:1 and 10:1 v/v) via syringe. The final concentration should be approximately 0.1 M with respect to the starting aryl bromide.

  • Reaction Execution:

    • Fit the flask with a condenser (also under inert gas).

    • Lower the flask into a preheated oil bath and stir the reaction mixture at a temperature typically ranging from 80 °C to 110 °C.

    • Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed (typically 4-16 hours).

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.[15]

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic extracts and wash sequentially with water and then brine to remove inorganic impurities.[15]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • The resulting crude product is typically purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Combine the pure fractions and remove the solvent to yield the final biaryl product.

    • Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[2][6][16]

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions and expected outcomes for the coupling of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate with various boronic acids. Yields are indicative and may vary.

Entry Arylboronic Acid Catalyst (mol%) Base (eq) Solvent (v/v) Temp (°C) Time (h) Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (5:1)90885-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)Cs₂CO₃ (2)Toluene/H₂O (10:1)100688-96
33-Pyridinylboronic acidPdCl₂(dppf) (3)K₃PO₄ (3)Dioxane/H₂O (4:1)1001275-85
4Thiophene-2-boronic acidPd(PPh₃)₄ (4)K₂CO₃ (2.5)Dioxane/H₂O (5:1)951070-82

Experimental Workflow Visualization

The overall process from setup to analysis can be visualized as a linear workflow.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification cluster_analysis Analysis A 1. Assemble Reagents (Ar-Br, Ar'-B(OH)₂, Base) B 2. Inert Atmosphere (Evacuate/Backfill Ar) A->B C 3. Add Catalyst & Solvents B->C D 4. Heat & Stir (80-110 °C) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Quench & Work-up (Extraction) E->F G 7. Column Chromatography F->G H 8. Characterization (NMR, MS) G->H

Caption: A streamlined workflow for biaryl synthesis via Suzuki-Miyaura coupling.

Field-Proven Insights & Troubleshooting

  • Why an Inert Atmosphere is Non-Negotiable: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by atmospheric oxygen, which will halt the catalytic cycle before it even begins. Meticulous degassing of solvents and purging of the reaction vessel is essential for reproducibility and high yields.

  • The Critical Role of the Base: The choice of base is not arbitrary. While K₂CO₃ is a good general-purpose base, stronger bases like K₃PO₄ or Cs₂CO₃ can accelerate the reaction, particularly with less reactive boronic acids.[6][8] However, for substrates with base-labile functional groups (which is not a major concern for the title compound's ester under these conditions), a milder base like KF might be considered.[10]

  • Common Pitfalls and Solutions:

    • Low or No Yield: The primary culprit is often an inactive catalyst due to oxygen exposure. Ensure all inert atmosphere techniques are rigorously followed. Another cause could be poor quality reagents; use fresh, high-purity boronic acids and catalysts.

    • Protodeboronation: This is a side reaction where the boronic acid is replaced by a hydrogen atom from the solvent (water) or trace acid. It can be minimized by using a sufficiently strong base and ensuring the reaction is not run for an excessively long time after completion.[9]

    • Homocoupling: Formation of Ar-Ar or Ar'-Ar' byproducts can occur. This is often minimized by the slow addition of reagents or by using a catalyst system that favors the cross-coupling pathway.[17][18]

Conclusion

Methyl 3-bromo-5-fluoro-2-hydroxybenzoate is a highly effective and versatile substrate for the synthesis of complex biaryl derivatives via the Suzuki-Miyaura cross-coupling reaction. By understanding the underlying catalytic mechanism and adhering to a robust experimental protocol, researchers can reliably access a wide range of novel molecular scaffolds. The strategic placement of functional groups on this starting material provides multiple avenues for subsequent chemical modification, making it an invaluable tool for building libraries of compounds in drug discovery and materials science.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]

  • Ali, A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 8(1). [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. [Link]

  • Google Patents. Process for preparing biaryl compounds.
  • ACS Publications. (2021). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry. [Link]

  • RSC Publishing. (2015). Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: spectral discriminations and enantiorecognition mechanisms. [Link]

  • NIH. (2020). Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus. PMC. [Link]

  • ACS Publications. (2019). Pd-Catalyzed Cross-Coupling Reactions Promoted by Biaryl Phosphorinane Ligands. ACS Catalysis. [Link]

  • Open Exploration Publishing. (2025). Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids. [Link]

  • ResearchGate. Examples of biaryl structure applications. [Link]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • ResearchGate. (a) Structures of biaryls studied. (b) 1 H-NMR spectra of 2a in CD 3 CN.... [Link]

  • American Chemical Society. (2021). Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. [Link]

  • NIH. (2007). Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. PMC. [Link]

  • Wiley Online Library. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • MDPI. (2022). Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction. [Link]

  • MDPI. (2024). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. [Link]

  • ResearchGate. (2015). (PDF) Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: Spectral discriminations and enantiorecognition mechanisms. [Link]

  • Thieme. Efficient Protocol for the Phosphine-Free Suzuki–Miyaura Reaction Catalyzed by Palladium on Carbon at Room Temperature. [Link]

  • MDPI. (2021). Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update. [Link]

  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving Yield in the Synthesis of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate

Welcome to the technical support center for the synthesis of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimiz...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific chemical transformation. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to enhance your synthetic outcomes. Our approach is rooted in established chemical principles to ensure both accuracy and reliability in your experimental work.

I. Synthetic Pathway Overview

The synthesis of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate typically proceeds through two key transformations: the electrophilic bromination of a substituted phenolic ester and the esterification of the corresponding carboxylic acid. The order of these steps can be varied, each presenting its own set of challenges and optimization opportunities.

Route A: Esterification followed by Bromination

This is a common pathway that begins with the esterification of 5-fluoro-2-hydroxybenzoic acid to methyl 5-fluoro-2-hydroxybenzoate, followed by regioselective bromination.

Route B: Bromination followed by Esterification

Alternatively, 5-fluoro-2-hydroxybenzoic acid can first be brominated to yield 3-bromo-5-fluoro-2-hydroxybenzoic acid, which is then esterified.

Below is a visual representation of these synthetic routes.

Synthesis_Pathways A_start 5-fluoro-2-hydroxybenzoic acid A_intermediate Methyl 5-fluoro-2-hydroxybenzoate A_start->A_intermediate Esterification (e.g., MeOH, H+) A_end Methyl 3-bromo-5-fluoro-2-hydroxybenzoate A_intermediate->A_end Bromination (e.g., NBS) B_start 5-fluoro-2-hydroxybenzoic acid B_intermediate 3-bromo-5-fluoro-2-hydroxybenzoic acid B_start->B_intermediate Bromination (e.g., Br2) B_intermediate->A_end Esterification (e.g., MeOH, H+) B_end Methyl 3-bromo-5-fluoro-2-hydroxybenzoate

Caption: Synthetic routes to Methyl 3-bromo-5-fluoro-2-hydroxybenzoate.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address potential issues you may encounter during the synthesis.

Esterification-Related Issues

Q1: I am observing a low yield during the Fischer esterification of 3-bromo-5-fluoro-2-hydroxybenzoic acid. What are the likely causes and how can I improve it?

A1: Low yields in Fischer esterification, a reversible reaction, are often due to incomplete conversion or product degradation.[1][2] Here are the primary factors to consider:

  • Incomplete Reaction: The equilibrium of the reaction may not be sufficiently shifted towards the product.

    • Solution: Employ a large excess of methanol to drive the equilibrium forward. Alternatively, remove water as it forms, for instance, by using a Dean-Stark apparatus with a suitable solvent like toluene.[1]

  • Insufficient Catalyst: The amount of acid catalyst (e.g., concentrated H₂SO₄) may be inadequate.

    • Solution: Ensure a catalytic amount of a strong acid is present. Typically, 3-5 drops of concentrated sulfuric acid are sufficient for a lab-scale reaction.[2]

  • Reaction Time and Temperature: The reaction may not have reached equilibrium.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] Continue heating under reflux until the starting material is consumed. A typical reaction time is 4-6 hours.[4]

Q2: During the esterification workup, I am losing a significant amount of product. How can I optimize the extraction and purification process?

A2: Product loss during workup is a common issue. Here’s how to mitigate it:

  • Aqueous Workup: After neutralizing the acid catalyst, ensure you perform multiple extractions (at least 3x) with a suitable organic solvent like ethyl acetate to maximize the recovery of your ester from the aqueous layer.

  • Purification:

    • Column Chromatography: If impurities are present, silica gel column chromatography is effective. A common eluent system is a mixture of petroleum ether and ethyl acetate.[5]

    • Recrystallization: For further purification, recrystallization can be employed. Choosing the right solvent is crucial to avoid issues like "oiling out".[6]

Bromination-Related Issues

Q3: My bromination reaction of Methyl 5-fluoro-2-hydroxybenzoate is producing multiple products, leading to a low yield of the desired 3-bromo isomer. How can I improve the regioselectivity?

A3: The formation of multiple regioisomers is a common challenge in electrophilic aromatic substitution. The directing effects of the substituents on the aromatic ring play a crucial role.

  • Understanding Directing Effects: The hydroxyl (-OH) group is a strong activating and ortho, para-director, while the ester (-COOCH₃) and fluoro (-F) groups are deactivating and meta and ortho, para-directors, respectively. The position of bromination will be a result of the interplay of these effects. The hydroxyl group's influence is generally dominant.[7]

  • Choice of Brominating Agent: The reactivity of the brominating agent is key.

    • N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent compared to liquid bromine (Br₂).[8] Using NBS can significantly reduce the formation of over-brominated and isomeric byproducts.[8]

  • Reaction Conditions:

    • Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to enhance selectivity.[7][8]

    • Solvent: The choice of solvent can influence the reaction's outcome. Dichloromethane or acetonitrile are commonly used.[7][8]

Q4: I am observing the formation of a di-brominated byproduct. How can I prevent this?

A4: The formation of di-brominated species is a result of over-bromination.

  • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent relative to the starting material.

  • Slow Addition: Add the brominating agent portion-wise or as a solution dropwise to the reaction mixture to maintain a low concentration of the electrophile and minimize over-reaction.

General Troubleshooting

Q5: How can I effectively monitor the progress of my reaction?

A5: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring reaction progress.[3][8]

  • Procedure: Spot a small aliquot of your reaction mixture on a TLC plate alongside your starting material. Develop the plate in an appropriate solvent system (e.g., petroleum ether/ethyl acetate). The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding.

Q6: What are the best practices for purifying the final product, Methyl 3-bromo-5-fluoro-2-hydroxybenzoate?

A6: A combination of techniques is often necessary for achieving high purity.

  • Aqueous Workup: Neutralize any acidic or basic reagents and wash with water and brine.

  • Column Chromatography: This is highly effective for separating the desired product from isomers and other byproducts.[6]

  • Recrystallization: This can be used as a final polishing step to obtain a highly pure, crystalline product.[6][8]

A troubleshooting workflow for the synthesis is illustrated below.

Caption: Troubleshooting workflow for the synthesis.

III. Detailed Experimental Protocols

Protocol 1: Esterification of 3-bromo-5-fluoro-2-hydroxybenzoic acid

This protocol details the conversion of the carboxylic acid to the methyl ester.

Parameter Value
Reactants 3-bromo-5-fluoro-2-hydroxybenzoic acid, Methanol
Catalyst Concentrated Sulfuric Acid
Temperature Reflux (approx. 65°C)
Reaction Time 3-5 hours

Step-by-Step Procedure:

  • Dissolve 3-bromo-5-fluoro-2-hydroxybenzoic acid in an excess of methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).

  • Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Bromination of Methyl 5-fluoro-2-hydroxybenzoate

This protocol describes the regioselective bromination of the ester.

Parameter Value
Reactants Methyl 5-fluoro-2-hydroxybenzoate, N-Bromosuccinimide (NBS)
Solvent Dichloromethane (DCM) or Acetonitrile
Temperature 0°C to Room Temperature
Reaction Time 4-6 hours

Step-by-Step Procedure:

  • Dissolve Methyl 5-fluoro-2-hydroxybenzoate in dichloromethane in a round-bottom flask and cool to 0°C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.1 equivalents) in portions to the stirred solution.[8]

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.[8]

  • Upon completion, wash the reaction mixture with water and a saturated sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain Methyl 3-bromo-5-fluoro-2-hydroxybenzoate.

IV. References

  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Bromo-5-difluoromethoxy-2-fluorophenol.

  • Google Patents. (2023). CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester. Retrieved from

  • Mustafa, G., Khan, I. U., Ashiq, M. Z., & Akkurt, M. (2012). Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(6), o1467.

  • Google Patents. (1993). US5260475A - Esterification of hydroxybenzoic acids. Retrieved from

  • Mustafa, G., Khan, I. U., Ashiq, M. Z., & Akkurt, M. (2012). Methyl 5-bromo-2-hydroxybenzoate. ResearchGate. Retrieved from [Link]

  • Appchem. (n.d.). Methyl 3-bromo-5-(difluoromethyl)-2-hydroxybenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-bromo-5-fluoro-2-hydroxybenzoate. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-3'-fluoro-5'-methylbenzophenone.

  • TSI Journals. (2011). A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-hydroxybenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (2012). ortho-Formylation of phenols. Retrieved from [Link]

  • Alq J. Med App Sci. (2024). Synthesis of Esters with Different Flavors using Fisher Esterification. Retrieved from [Link]

  • Google Patents. (2015). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride. Retrieved from

  • ResearchGate. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). METHYL 5-BROMO-2-HYDROXYBENZOATE. Retrieved from [Link]

  • Google Patents. (1983). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid. Retrieved from

Sources

Optimization

Technical Support Center: Troubleshooting Low Reactivity of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for reactions involvi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for reactions involving Methyl 3-bromo-5-fluoro-2-hydroxybenzoate. The inherent electronic and steric properties of this substrate often lead to challenges in achieving desired reactivity, particularly in cross-coupling reactions. This document is designed to explain the root causes of these challenges and provide actionable, field-proven solutions.

Section 1: Understanding the Reactivity Challenge

Q1: Why is the bromine atom in Methyl 3-bromo-5-fluoro-2-hydroxybenzoate so unreactive in standard cross-coupling reactions?

A1: The low reactivity of the C-Br bond in this substrate is not due to a single factor, but rather a confluence of competing electronic effects and significant steric hindrance from its substituents.

  • Electronic Effects: The aromatic ring's reactivity is modulated by three distinct groups. The hydroxyl group (-OH) at the C2 position is a powerful electron-donating group (EDG) via resonance, which increases electron density on the ring.[1] This increased electron density strengthens the C-Br bond, making the crucial oxidative addition step in palladium-catalyzed cycles more difficult. Conversely, the methyl ester (-COOCH3) at C1 and the fluoro group (-F) at C5 are electron-withdrawing groups (EWGs) by induction, which partially counteracts the effect of the hydroxyl group.[1][2] This electronic push-pull dynamic deactivates the C-Br bond compared to simpler aryl bromides.

  • Steric Hindrance: The ortho-hydroxyl group presents a significant steric barrier.[3][4] It physically blocks the palladium catalyst's access to the C-Br bond, thereby inhibiting oxidative addition, which is often the rate-limiting step in cross-coupling reactions.[5][6] This steric congestion is a primary reason for reaction failure with standard catalysts.[7]

  • Phenolic Proton: The acidic proton of the hydroxyl group can react with the basic reagents required for many coupling reactions, potentially quenching the base or interfering with the catalyst.

Below is a diagram illustrating the key challenges presented by the substrate's structure.

Caption: Key factors inhibiting C-Br bond reactivity.

Section 2: General Troubleshooting Workflow

Q2: My cross-coupling reaction with Methyl 3-bromo-5-fluoro-2-hydroxybenzoate has failed or stalled. What are the first things I should check?

A2: When a reaction provides low to no yield, a systematic approach is crucial. Before making significant changes to the catalytic system, verify the foundational parameters of your experiment. The following workflow outlines the primary checkpoints.

Troubleshooting_Workflow start_node Reaction Failure / Low Yield p1 1. Verify Reagent Quality & Purity start_node->p1 Begin Troubleshooting decision_node decision_node process_node process_node end_node Re-run Optimized Reaction d1 Are all reagents pure and handled correctly? p1->d1 p2 2. Check Reaction Atmosphere d1->p2 Yes p1_sol Purify starting materials. Use fresh, high-purity solvents & bases. Ensure catalyst is from a reliable source. d1->p1_sol No d2 Is the system truly anaerobic and anhydrous? p2->d2 p1_sol->p1 p3 3. Assess Catalyst & Ligand d2->p3 Yes p2_sol Thoroughly degas solvent (sparge with Ar/N2). Flame-dry glassware. Use Sure/Seal™ bottles. d2->p2_sol No d3 Is the catalyst/ligand appropriate for a hindered substrate? p3->d3 p2_sol->p2 p4 4. Evaluate Reaction Conditions d3->p4 Yes p3_sol Switch to bulky, electron-rich ligands (e.g., Buchwald-type phosphines). Consider using a pre-catalyst. d3->p3_sol No d4 Are temperature and concentration optimal? p4->d4 p3_sol->p3 d4->end_node Yes p4_sol Increase temperature incrementally. Screen different solvents and bases. Check concentration (not too dilute). d4->p4_sol No p4_sol->p4

Caption: A systematic workflow for initial troubleshooting.

A common failure mode is catalyst decomposition, often indicated by the formation of a black precipitate ("palladium black").[8] This is frequently caused by trace oxygen or moisture, emphasizing the critical need for a rigorously inert atmosphere.[8]

Section 3: Protocol-Specific Troubleshooting Guides

Due to the substrate's challenging nature, standard, "first-generation" catalyst systems are often ineffective. Success hinges on employing modern, highly active catalysts designed to overcome steric hindrance and activate strong C-Br bonds.

Suzuki-Miyaura Coupling
Q3: How can I optimize a Suzuki-Miyaura C-C bond-forming reaction with this substrate?

A3: Optimizing a Suzuki-Miyaura coupling for this substrate requires a catalyst system that is both thermally stable and highly active. The key is to facilitate the difficult oxidative addition step. This is best achieved by using bulky, electron-rich phosphine ligands.[9][10] These ligands promote the formation of a highly reactive, monoligated Pd(0) species that can more easily access and cleave the sterically shielded C-Br bond.[9][10]

The table below summarizes recommended conditions for screening.

ParameterRecommendationRationale & Expert Insights
Pd Source Pd(OAc)₂, Pd₂(dba)₃Common, reliable Pd(0) or Pd(II) precursors. Pd(II) sources are often more air-stable.
Ligand SPhos, XPhos, RuPhos (Primary Recommendation) These are bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) proven to be highly effective for coupling sterically congested and electron-rich aryl halides.[9] They accelerate both oxidative addition and reductive elimination.
Base K₃PO₄, Cs₂CO₃Strong, non-nucleophilic inorganic bases are preferred. They are effective at promoting the transmetalation step without causing hydrolysis of the methyl ester.[9][11] K₃PO₄ is often an excellent first choice.
Solvent 1,4-Dioxane, Toluene, or a mixture (e.g., Dioxane/H₂O)Anhydrous, polar aprotic solvents are standard. A small amount of water can sometimes accelerate the reaction by helping to dissolve the base and facilitate the transmetalation step.[9]
Temperature 80 - 110 °CElevated temperatures are almost always necessary to overcome the high activation energy for the oxidative addition of this deactivated aryl bromide.[12]
Optimized Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling Methyl 3-bromo-5-fluoro-2-hydroxybenzoate with a generic arylboronic acid.

  • Materials:

    • Methyl 3-bromo-5-fluoro-2-hydroxybenzoate (1.0 equiv)

    • Arylboronic acid (1.2 - 1.5 equiv)

    • Pd(OAc)₂ (0.02 equiv, 2 mol%)

    • SPhos (0.04 equiv, 4 mol%)

    • K₃PO₄ (3.0 equiv, finely ground and dried)

    • 1,4-Dioxane (anhydrous, degassed)

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an argon atmosphere, add the Methyl 3-bromo-5-fluoro-2-hydroxybenzoate, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

    • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

    • Add the degassed 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Procedure:

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for completion.

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination
Q4: What are the key considerations for a Buchwald-Hartwig C-N bond-forming reaction?

A4: Success in the Buchwald-Hartwig amination is highly dependent on the careful selection of the ligand, base, and solvent, tailored to both the aryl bromide and the specific amine coupling partner.[13][14] Given the substrate's steric hindrance, bulky phosphine ligands are essential.[10]

The catalytic cycle begins with the formation of an active Pd(0) complex, which undergoes oxidative addition into the C-Br bond. The resulting palladium(II) complex then coordinates the amine, and after deprotonation by the base, reductive elimination yields the desired C-N bond and regenerates the Pd(0) catalyst.[13]

ParameterRecommendationRationale & Expert Insights
Pd Source Pd₂(dba)₃ or a G3/G4 PrecatalystPd₂(dba)₃ is a reliable Pd(0) source. Modern palladacycle precatalysts (e.g., SPhos-Pd-G4) are often superior as they rapidly generate the active monoligated Pd(0) species upon exposure to base, leading to more consistent results.[13]
Ligand BrettPhos, RuPhos, tBuXPhos These ligands are designed for challenging substrates. BrettPhos is excellent for primary amines and amides.[14] RuPhos and tBuXPhos are highly versatile and show great activity for a wide range of primary and secondary amines, including sterically hindered ones.[15]
Base NaOtBu, LHMDS, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. NaOtBu is a common and effective choice.[13] For base-sensitive functional groups, a weaker base like Cs₂CO₃ may be necessary, often requiring higher temperatures.
Solvent Toluene, Dioxane, CPMEAnhydrous, non-protic solvents are essential. The choice can influence reaction rates and solubility of the components.
Temperature 80 - 110 °CAs with Suzuki couplings, elevated temperatures are typically required to drive the reaction to completion.
Optimized Protocol for Buchwald-Hartwig Amination

This protocol describes a general procedure for coupling with a primary or secondary amine.

  • Materials:

    • Methyl 3-bromo-5-fluoro-2-hydroxybenzoate (1.0 equiv)

    • Amine (1.2 equiv)

    • SPhos-Pd-G4 precatalyst (0.02 equiv, 2 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Toluene (anhydrous, degassed)

  • Reaction Setup:

    • Inside a glovebox: Add the SPhos-Pd-G4 precatalyst and NaOtBu to a flame-dried vial or Schlenk tube.

    • Add the Methyl 3-bromo-5-fluoro-2-hydroxybenzoate and the amine.

    • Add the degassed toluene.

  • Procedure:

    • Seal the vessel and remove it from the glovebox.

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification:

    • Follow the same workup and purification procedure as described for the Suzuki-Miyaura coupling.

Section 4: Frequently Asked Questions (FAQs)

Q5: Do I need to protect the ortho-hydroxyl group before attempting a cross-coupling reaction?

A5: Not necessarily, and in many cases, it is preferable to avoid it. While protecting the phenol (e.g., as a methyl or benzyl ether) would eliminate issues with the acidic proton and slightly reduce electronic deactivation, it adds two steps (protection and deprotection) to your synthesis, lowering the overall efficiency. The optimized protocols provided above, which use a strong base like K₃PO₄ or NaOtBu, are designed to deprotonate the phenol in situ. This forms the phenoxide, which is generally compatible with the catalytic cycle. Protection should only be considered as a last resort if all other optimization attempts fail.

Q6: My reaction is giving inconsistent yields. What could be the cause?

A6: Inconsistency is often traced back to variables that are difficult to control perfectly between runs.

  • Atmosphere: Even small leaks of air or moisture can poison the sensitive palladium catalyst. Re-check all seals and ensure your inert gas source is pure.

  • Reagent Quality: The activity of palladium precatalysts, ligands, and bases can vary between batches and degrade upon storage. Use fresh reagents from trusted suppliers whenever possible. Sodium tert-butoxide is particularly sensitive to moisture.

  • Stirring: For heterogeneous mixtures (especially with inorganic bases like K₃PO₄), inefficient stirring can lead to poor mixing and localized concentration gradients, resulting in lower and inconsistent yields. Ensure the stir bar is coupling effectively and the mixture is a well-agitated slurry.

Q7: I've tried several palladium catalysts and ligands without success. Are there any alternative strategies?

A7: While palladium catalysis is the most common approach, other transition metals can be effective for coupling challenging aryl halides. Nickel-based catalyst systems, often with similar phosphine or N-heterocyclic carbene (NHC) ligands, can sometimes outperform palladium for activating strong C-X bonds due to different mechanistic pathways. Copper-catalyzed reactions (such as the Ullmann condensation) are another classic alternative, though they typically require much higher temperatures. If you continue to face issues, exploring nickel catalysis would be a logical next step.

References
  • Myers, A. The Suzuki Reaction - Chem 115. Harvard University. Available at: [Link]

  • Zheng, X., et al. (2018). Metallaphotoredox-Catalyzed Cross-Electrophile Csp3−Csp3 Coupling of Aliphatic Bromides. Journal of the American Chemical Society. Available at: [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/2018_jacs.8b12025.pdf]([Link] Macmillan/files/publications/2018_jacs.8b12025.pdf)

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Osei-Akoto, C., et al. (2021). Substituent Effects and the Energetics of Noncatalyzed Aryl Halide Aminations: A Theoretical Investigation. ACS Omega. Available at: [Link]

  • van der Pijl, F., et al. (2023). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. Journal of the American Chemical Society. Available at: [Link]

  • Indra, S., et al. Activation of aryl bromides for the Suzuki-Miyaura cross-coupling reaction with 1 a. ResearchGate. Available at: [Link]

  • Scott, D. & Smith, M. (2002). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications. Available at: [Link]

  • Wang, D., et al. (2023). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. ACS Catalysis. Available at: [Link]

  • Staszków, A., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. MDPI. Available at: [Link]

  • Vantourout, J., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. Available at: [Link]

  • Stuart, C., et al. Electrophilic Activation of Molecular Bromine Mediated by I(III). ChemRxiv. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Billingsley, K. & Buchwald, S. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments. Available at: [Link]

  • Yang, D., et al. (2005). Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation. New Journal of Chemistry. Available at: [Link]

  • Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Selectivity in Radical Halogenation with Fluorine and Bromine. Chemistry LibreTexts. Available at: [Link]

  • Boudou, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Scientific Reports. Available at: [Link]

  • Whitcombe, N., et al. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Tetrahedron. Available at: [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. Available at: [Link]

  • Lednev, O., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. Available at: [Link]

  • Substituent Effects in Electrophilic Substitutions. OpenStax. Available at: [Link]

  • Dawood, K., et al. (2018). Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5-bromobenzofuranyl)pyrazole in aqueous media. Arkivoc. Available at: [Link]

  • Osei-Akoto, C., et al. (2021). Substituent Effects and the Energetics of Noncatalyzed Aryl Halide Aminations: A Theoretical Investigation. ACS Omega. Available at: [Link]

  • Heck reaction. Wikipedia. Available at: [Link]

  • Semba, K., et al. (2021). Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. ACS Catalysis. Available at: [Link]

  • Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit. Available at: [Link]

  • Jadhav, G. & Aslam, M. BROMINATION OF COMPOUNDS CONTAINING TWO AROMATIC NUCLEI - Part IV. Journal of the University of Bombay. Available at: [Link]

  • Bellina, F., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Journal of Organometallic Chemistry. Available at: [Link]

  • Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd under conventional heating. ResearchGate. Available at: [Link]

  • Bromination of hydroxyaromatic compounds. Google Patents.
  • Karami, K., et al. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules. Available at: [Link]

  • Substituent Effects. La Salle University. Available at: [Link]

  • Weix, D. (2015). Methods and Mechanisms for Cross-Electrophile Coupling of Csp(2) Halides with Alkyl Electrophiles. Accounts of Chemical Research. Available at: [Link]

  • Uozumi, Y. & Yamada, Y. (2015). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. Molecules. Available at: [Link]

  • Berini, C., et al. (2012). Iron-mediated inter- and intramolecular reductive cross-coupling of unactivated alkyl chlorides with aryl bromides. Organic & Biomolecular Chemistry. Available at: [Link]

  • Understanding the Ortho Effect: A Deep Dive Into Chemical Interactions. Oreate AI Blog. Available at: [Link]

  • Rybáčková, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Bhanage, B. & Arai, M. (2001). Heck Reaction—State of the Art. Semantic Scholar. Available at: [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. Available at: [Link]

  • Steric hindrance | Substitution and elimination reactions | Organic chemistry. Khan Academy. Available at: [Link]

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Troubleshooting

Technical Guide: Optimizing Recrystallization for Methyl 3-bromo-5-fluoro-2-hydroxybenzoate

Prepared by: Senior Application Scientist, Chemical Synthesis Division This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing the recrystall...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing the recrystallization of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate. We will move beyond simple protocols to explore the underlying chemical principles that govern solvent selection and troubleshooting, enabling you to develop robust and reproducible purification methods.

Foundational Principles: Understanding the Solute

Effective purification begins with understanding the molecule's inherent properties. Methyl 3-bromo-5-fluoro-2-hydroxybenzoate is a moderately polar molecule. Its structure dictates its solubility behavior:

  • Aromatic Ring: The benzene core provides a nonpolar character.

  • Hydroxyl (-OH) and Methyl Ester (-O-C=O) Groups: These are polar functional groups capable of engaging in hydrogen bonding, which increases solubility in polar solvents.

  • Halogen Substituents (-Br, -F): The bromine and fluorine atoms increase the molecule's overall polarity and molecular weight.

This combination of polar and nonpolar features means that no single solvent is likely to be "perfect." Instead, successful recrystallization often depends on finding a solvent system that expertly balances these opposing characteristics. The key principle of recrystallization is that the ideal solvent should dissolve the compound sparingly or not at all at room temperature but show high solubility at its boiling point.[1][2]

Strategic Solvent Selection

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization procedure.[3] A methodical approach, starting with small-scale screening, is paramount.

Solvent Selection Workflow

The following workflow provides a systematic approach to identifying a suitable solvent or solvent system.

SolventSelection cluster_screening Small-Scale Screening start Start: Crude Methyl 3-bromo-5-fluoro-2-hydroxybenzoate test_solubility Test Solubility (10-20 mg solid in 0.5 mL solvent) start->test_solubility dissolves_cold Dissolves in Cold Solvent? test_solubility->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No reject_solvent Reject Solvent: Too Soluble dissolves_cold->reject_solvent Yes forms_crystals Forms Crystals on Cooling? dissolves_hot->forms_crystals Yes insoluble Insoluble: Potential Antisolvent for Mixed System dissolves_hot->insoluble No ideal_single Ideal Single Solvent Found forms_crystals->ideal_single Yes consider_mixed No Ideal Single Solvent: Proceed to Mixed-Solvent System forms_crystals->consider_mixed No / Oils Out insoluble->consider_mixed

Caption: A decision workflow for selecting a recrystallization solvent.

Candidate Solvents

Based on the intermediate polarity of the target compound, the following solvents are logical starting points for screening. They are categorized by class and ordered approximately by decreasing polarity.

Solvent ClassSolventBoiling Point (°C)Polarity IndexKey Considerations
Polar Protic Water1009.0Compound is likely poorly soluble.[4] Excellent as an antisolvent.
Methanol656.6May be too effective a solvent, leading to low recovery.
Ethanol785.2A very common and effective recrystallization solvent.[4]
Isopropanol (IPA)824.3Good general-purpose solvent, less polar than ethanol.
Polar Aprotic Acetonitrile826.2Can be effective, but watch for oiling out due to high BP.
Acetone565.4Excellent solvent, but its low boiling point can be a drawback.
Ethyl Acetate774.3Good "like dissolves like" potential due to ester group.[4]
Dichloromethane (DCM)403.4Low boiling point limits the solubility differential.
Nonpolar Toluene1112.3High boiling point poses a high risk of oiling out.
Heptane/Hexane98 / 69~0.0Likely insoluble.[4] Excellent candidates for antisolvents.

Polarity Index values are relative measures; sources may vary slightly.[5]

Experimental Protocols
Protocol 1: Small-Scale Solvent Screening

This protocol is designed to rapidly identify promising solvents using minimal material.

  • Place approximately 10-20 mg of crude Methyl 3-bromo-5-fluoro-2-hydroxybenzoate into several small test tubes.

  • To each tube, add a different candidate solvent dropwise (approx. 0.5 mL). Agitate at room temperature. Record if the solid dissolves completely.

  • For solvents in which the solid did not dissolve, heat the test tube gently in a water or sand bath. Add more solvent drop-by-drop until the solid just dissolves.[6]

  • Remove the tubes that formed a hot, saturated solution and allow them to cool slowly to room temperature.

  • Once at room temperature, place the tubes in an ice bath to maximize crystal formation.[7]

  • Evaluate the quantity and quality of the crystals formed. An ideal solvent will show low solubility at room temperature but high solubility when hot, leading to a significant yield of crystals upon cooling.[2]

Protocol 2: Single-Solvent Recrystallization

Use this protocol once an ideal single solvent has been identified from screening.

  • Place the crude solid in an Erlenmeyer flask (do not use a beaker to minimize evaporation).[8]

  • Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to a gentle boil on a hot plate.

  • Continue to add small portions of hot solvent until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to create a saturated solution.[8][9]

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2][9]

  • Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Allow the crystals to dry completely before determining the yield and purity (e.g., by melting point analysis).

Protocol 3: Mixed-Solvent Recrystallization (Solvent/Antisolvent Method)

This is a powerful technique when no single solvent is suitable.[10] It requires two miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "antisolvent").[1][6]

  • Dissolve the crude solid in a minimum amount of the hot "solvent" in an Erlenmeyer flask, following steps 1-3 of the single-solvent protocol.

  • While the solution is still hot, add the "antisolvent" dropwise with constant swirling.

  • Continue adding the antisolvent until the solution becomes faintly and persistently cloudy (turbid). This cloudiness is the point of saturation, where the compound begins to precipitate.[4][10]

  • If too much antisolvent is added, add a few drops of the hot "solvent" until the solution becomes clear again.

  • Set the flask aside to cool slowly and undisturbed, as described in the single-solvent protocol (steps 5-9). The final wash should be done with a cold mixture of the two solvents.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during recrystallization.

Troubleshooting cluster_actions Troubleshooting Actions start Problem: No Crystals Form on Cooling check_solution Is the solution clear or cloudy? start->check_solution cloudy Cloudy (Supersaturated) check_solution->cloudy Cloudy clear Clear (Unsaturated or Supersaturated) check_solution->clear Clear scratch 1. Scratch inner wall of flask with a glass rod at the meniscus. seed 2. Add a 'seed crystal' of pure compound. scratch->seed end Crystals should now form. If not, re-evaluate solvent choice. scratch->end reduce_volume 3. Solution is likely unsaturated. Gently boil off some solvent. seed->reduce_volume cool_further 4. Cool further in a salt-ice bath. reduce_volume->cool_further cool_further->end cloudy->scratch clear->scratch

Caption: A workflow for troubleshooting failure to crystallize.

Q1: My compound separated as a liquid "oil" instead of solid crystals. What is "oiling out" and how do I prevent it?

A: Oiling out occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice.[11] This is a common problem when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is highly impure, causing a significant melting point depression.[12][13] Oiled-out products are typically impure because the liquid phase can readily dissolve impurities.[11]

  • Immediate Solution: Re-heat the solution until the oil redissolves completely. Add a small amount of additional solvent (the "good" solvent in a mixed system) to lower the saturation point, and then allow it to cool much more slowly.[13] Placing the hot flask in a large beaker of hot water and allowing the entire system to cool to room temperature can be effective.

  • Preventative Strategy 1: Choose a solvent with a lower boiling point.

  • Preventative Strategy 2: Use a larger volume of solvent. Oiling out is more common in highly concentrated solutions.

  • Preventative Strategy 3: For mixed-solvent systems, try adding the antisolvent at a lower temperature.

Q2: I followed the protocol, but no crystals have formed, even after cooling in an ice bath. What should I do?

A: This is a very common issue that usually indicates either a supersaturated solution that resists nucleation or a solution that is too dilute (unsaturated).[13]

  • Step 1: Induce Nucleation. The first step is to provide a surface for crystal growth to begin. Vigorously scratch the inside of the flask at the surface of the solution with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites.[12][13]

  • Step 2: Seeding. If scratching doesn't work, add a tiny crystal of the pure compound (a "seed crystal"). This provides a perfect template for further crystal growth.[13]

  • Step 3: Reduce Solvent Volume. If nucleation techniques fail, it is almost certain that too much solvent was used.[13] Gently heat the solution to boil off a portion of the solvent, then attempt to cool it again.

  • Step 4: Re-evaluate. If all else fails, evaporate all the solvent and start the recrystallization again with a different solvent system.[12]

Q3: My final yield is very low. What are the common causes of poor recovery?

A: Low yield can result from several factors throughout the process:

  • Excessive Solvent: Using too much solvent is the most frequent cause.[13] This keeps a significant portion of your product dissolved in the mother liquor even when cold.

  • Premature Crystallization: If the solution cools too quickly during a hot gravity filtration, product will crystallize in the filter paper and be lost. Ensure the funnel and receiving flask are pre-heated.

  • Washing with Warm Solvent: Washing the collected crystals on the Büchner funnel with room-temperature or warm solvent will dissolve some of your product. Always use ice-cold washing solvent.

  • Inappropriate Solvent Choice: The compound may have significant solubility in the chosen solvent even at low temperatures.

Q4: My recrystallized product shows a broad melting point, indicating it's still impure. Why?

A: This suggests that impurities were trapped within the crystal lattice (occlusion).

  • Cause: The most likely cause is cooling the solution too rapidly.[8] When crystals form too quickly, they can trap pockets of mother liquor, which contains the dissolved impurities.

  • Solution: Repeat the recrystallization, ensuring the solution cools as slowly and as undisturbed as possible to allow for the formation of a highly ordered, pure crystal lattice.[9]

References
  • Vertex AI Search. (2022, October 13). Comparison of the polarity of organic solvents.
  • University of York. Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

  • University of York. Mixed-solvent recrystallisation - Chemistry Teaching Labs. Retrieved from [Link]

  • Scribd. Solvent Selection and Recrystallization Guide | PDF. Retrieved from [Link]

  • Unknown Source. Polarity of Solvents.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • YouTube. (2012, May 7). Recrystallization using two solvents. Retrieved from [Link]

  • Wikipedia. Solvent. Retrieved from [Link]

  • University of Rochester. Solvents and Polarity. Retrieved from [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York. Problems with Recrystallisations - Chemistry Teaching Labs. Retrieved from [Link]

  • Mettler Toledo. Oiling Out in Crystallization. Retrieved from [Link]

  • Unknown Source. 1. Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3.
  • Reddit. (2013, February 3). Recrystallization (help meeeeee). Retrieved from [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent?. Retrieved from [Link]

  • Unknown Source.
  • Unknown Source.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Reactions of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for Methyl 3-bromo-5-fluoro-2-hydroxybenzoate. This guide is designed for researchers, medicinal chemists, and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for Methyl 3-bromo-5-fluoro-2-hydroxybenzoate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges in the chemical modification of this versatile but sterically demanding building block. Our goal is to provide you with not just protocols, but the underlying chemical logic to empower your experimental design and troubleshooting efforts.

The unique substitution pattern of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate—with a bromine atom positioned between a hydroxyl and a methyl ester group—presents significant steric challenges that can impede or completely stall common synthetic transformations. This guide offers a series of troubleshooting steps and frequently asked questions (FAQs) to address these issues directly.

Visualizing the Challenge: Steric Congestion in Methyl 3-bromo-5-fluoro-2-hydroxybenzoate

The primary obstacle in reactions involving this substrate is the severe steric crowding around its key reactive sites: the C-Br bond (for cross-coupling) and the C-OH bond (for O-functionalization). The adjacent ortho-substituents physically block the approach of reagents and catalysts.

Caption: Steric hindrance from ortho groups on the substrate.

Troubleshooting Guide & FAQs

This guide is structured by common reaction types. Please select the section most relevant to your current experimental challenge.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling is a powerful tool for C-C and C-N bond formation. However, the initial oxidative addition step is highly sensitive to steric hindrance, which is the most common failure point with this substrate.[1]

FAQ 1: My Suzuki-Miyaura coupling reaction is failing, resulting in low yield or only starting material. What is the cause and how can I fix it?

Root Cause Analysis: The rate-determining step in many Suzuki-Miyaura catalytic cycles is the oxidative addition of the palladium(0) catalyst to the aryl halide bond (C-Br).[2] The bulky ortho hydroxyl and methyl ester groups on your substrate physically block the palladium catalyst from accessing the C-Br bond. Standard catalysts, such as Pd(PPh₃)₄, are often too large and not sufficiently reactive to overcome this steric barrier.

Solutions & Strategies:

  • Catalyst and Ligand Selection is Critical: The key to success is using a highly active catalyst system specifically designed for sterically hindered substrates. This involves moving away from simple phosphine ligands to more sophisticated, bulky, and electron-rich ligands.[3][4]

    • Bulky Phosphine Ligands (Buchwald Ligands): Ligands like SPhos, XPhos, and RuPhos are designed to stabilize the active, low-coordinate palladium species, dramatically enhancing its reactivity and ability to undergo oxidative addition with hindered partners.[3]

    • N-Heterocyclic Carbene (NHC) Ligands: NHCs are another class of highly effective ligands. Their strong σ-donating properties and steric bulk can promote the reaction in two ways: by creating steric repulsion in the palladium precursor to facilitate the formation of the active Pd(0) species, and by stabilizing the catalytic intermediates.[5][6]

  • Optimize Reaction Conditions:

    • Base Selection: The base plays a crucial role in the transmetalation step.[7] For sterically hindered couplings, stronger, non-nucleophilic bases are often required. Switch from weaker bases like Na₂CO₃ to more potent options like K₃PO₄ or Cs₂CO₃.

    • Solvent Choice: Aprotic polar solvents are generally preferred. Solvents like 1,4-dioxane, toluene, or 2-methyltetrahydrofuran (2-MeTHF), often with a small amount of water, are effective.[1]

    • Temperature: Increased temperature provides the energy to overcome the activation barrier. However, excessively high temperatures can lead to side reactions like hydrodehalogenation. A typical starting point is 80-110 °C.

Comparative Table of Recommended Starting Conditions:

ParameterStandard Conditions (Often Fail)Recommended for Steric HindranceRationale
Pd Precatalyst Pd(OAc)₂ or Pd₂(dba)₃Pd(OAc)₂ or G3/G4 PrecatalystsPrecatalysts offer better stability and reproducibility.
Ligand PPh₃SPhos, XPhos, RuPhos, or IPr/IMes (NHC)Bulky, electron-rich ligands accelerate oxidative addition.[3][5]
Pd:Ligand Ratio 1:41:2 to 1:2.2Optimized for bulky monophosphine ligands.
Base Na₂CO₃, K₂CO₃K₃PO₄ (anhydrous), Cs₂CO₃Stronger base facilitates the often difficult transmetalation step.
Solvent Toluene/EtOH/H₂ODioxane/H₂O, 2-MeTHF/H₂OAprotic polar solvents enhance catalyst performance.
Temperature 80 °C90 - 110 °CProvides energy to overcome the steric activation barrier.

Workflow Diagram: Troubleshooting a Hindered Suzuki Coupling

start Start: Low Yield in Suzuki Coupling check_catalyst Is Catalyst System Optimized for Hindered Substrates? start->check_catalyst use_std_pd Using Pd(PPh3)4 or similar? check_catalyst->use_std_pd Yes use_adv_pd Using Bulky Ligand (e.g., SPhos) or NHC? check_catalyst->use_adv_pd No switch_ligand Action: Switch to Bulky Ligand (e.g., XPhos, SPhos) or NHC Ligand use_std_pd->switch_ligand check_conditions Review Reaction Conditions use_adv_pd->check_conditions switch_ligand->check_conditions weak_base Using Na2CO3 / K2CO3? check_conditions->weak_base Yes strong_base Using K3PO4 / Cs2CO3? check_conditions->strong_base No switch_base Action: Switch to K3PO4 or Cs2CO3 weak_base->switch_base check_side_reactions Are Side Reactions (e.g., Hydrodehalogenation) Observed? strong_base->check_side_reactions switch_base->check_side_reactions yes_side Yes check_side_reactions->yes_side Yes no_side No check_side_reactions->no_side No optimize_temp Action: Lower Temperature Slightly Ensure Anhydrous/Anaerobic Conditions yes_side->optimize_temp success Success: Improved Yield no_side->success optimize_temp->success

Caption: A logical workflow for troubleshooting Suzuki reactions.

Detailed Protocol: Suzuki-Miyaura Coupling of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate with Phenylboronic Acid

  • Vessel Preparation: To a flame-dried Schlenk flask, add Methyl 3-bromo-5-fluoro-2-hydroxybenzoate (1.0 eq), the desired arylboronic acid (1.5 eq), and anhydrous potassium phosphate (K₃PO₄, 3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand if not using a precatalyst (e.g., SPhos, 4 mol% with Pd(OAc)₂ 2mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 10:1 ratio, v/v). The mixture should be stirred to ensure homogeneity.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Section 2: O-Alkylation / Williamson Ether Synthesis

The Williamson ether synthesis, a classic Sₙ2 reaction, is also hampered by steric hindrance. The ortho-substituents prevent the backside attack of the phenoxide on the alkyl halide electrophile.[8][9]

FAQ 2: I am attempting to alkylate the hydroxyl group via Williamson ether synthesis, but the reaction is extremely slow and I mostly recover starting material. How can I drive this reaction to completion?

Root Cause Analysis: The Sₙ2 mechanism requires the nucleophile (the phenoxide formed by deprotonating the -OH group) to perform a "backside attack" on the electrophilic carbon of the alkyl halide.[9] The bulky bromine and ester groups adjacent to the hydroxyl group create a steric wall, making this approach nearly impossible for all but the smallest electrophiles.

Solutions & Strategies:

  • Minimize Steric Bulk of the Electrophile: The reaction has the highest chance of success with the least sterically hindered alkylating agents.

    • Highly Recommended: Methyl iodide, methyl tosylate, benzyl bromide.

    • Challenging: Ethyl bromide, propyl bromide.

    • Not Recommended (Elimination will dominate): Isopropyl bromide, any tertiary alkyl halide.[8]

  • Employ Non-Conventional Energy Sources: To overcome the high activation energy imposed by steric hindrance, alternative energy sources that provide rapid, uniform heating can be highly effective.

    • Microwave-Assisted Organic Synthesis (MAOS): This is the most recommended strategy. Microwave irradiation uses dielectric heating to rapidly and efficiently heat the reaction mixture, often leading to dramatically reduced reaction times and higher yields where conventional heating fails.[10][11][12] This technique provides the energy needed to overcome the steric barrier without prolonged exposure to high temperatures that could cause decomposition.[13][14]

    • High-Pressure Conditions: Applying high pressure (in the kbar range) can accelerate reactions that have a negative volume of activation, which is typical for Sₙ2 reactions.[15][16] This is a more specialized technique but can be effective for extremely challenging cases.

Detailed Protocol: Microwave-Assisted O-Methylation

  • Reagent Preparation: In a dedicated microwave reaction vial, dissolve Methyl 3-bromo-5-fluoro-2-hydroxybenzoate (1.0 eq) in a suitable polar aprotic solvent like DMF or DMSO.

  • Base Addition: Add a strong, non-nucleophilic base such as cesium carbonate (Cs₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.5 eq, handle with extreme care). Stir for 10-15 minutes to allow for complete deprotonation.

  • Electrophile Addition: Add the alkylating agent (e.g., methyl iodide, 1.5 eq).

  • Microwave Reaction: Seal the vial and place it in the microwave reactor. Set the reaction temperature to 100-140 °C and the time to 20-60 minutes. The instrument will use variable power to maintain the target temperature.

  • Work-up and Purification: After the reaction, cool the vial safely to room temperature. Follow a standard aqueous work-up procedure as described in the Suzuki protocol, and purify by column chromatography.

References
  • Ciancaleoni, G., et al. (2013). Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. ACS Catalysis.
  • MilliporeSigma. Cross-Coupling Reactions Guide. Sigmaaldrich.com.
  • Vautravers, N. R., et al. (2012). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC.
  • Viciosa, M., et al. (2019). Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling. MDPI.
  • Larhed, M., & Hallberg, A. (2001). Microwave-Assisted High-Speed Chemistry: A New Powerful Tool in Drug Discovery. Drug Discovery Today.
  • Gaba, M., & Singh, S. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing.
  • Singh, G., et al. (2016). Electron rich, bulky ligands used in cross-coupling reactions. ResearchGate.
  • BenchChem. Technical Support Center: Overcoming Steric Hindrance in Ortho-Substituted Iodoanisole Reactions. Benchchem.com.
  • Fiveable. (2025). Steric Hindrance Definition. Fiveable.me.
  • Patil, V. V., & Shankarling, G. S. (2015). Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines. The Journal of Organic Chemistry.
  • Wikipedia. (2023). Nucleophilic aromatic substitution. Wikipedia.org.
  • Klärner, F. (2001). The Effect of Pressure on Organic Reactions. ResearchGate.
  • Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. Chemistrysteps.com.
  • Cravotto, G., & Cintas, P. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
  • Kiss, N. Z. (2015). Microwave-Assisted Syntheses in Organic Chemistry. ResearchGate.
  • Kamal, A., et al. (2021). Exploiting Microwave-Assisted Organic Synthesis (MAOS) for Accessing Bioactive Scaffolds. Current Organic Chemistry.
  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Chemistrysteps.com.
  • BenchChem. Navigating the Suzuki Coupling Landscape: A Comparative Analysis of 3-Chloro-5-fluoro-2. Benchchem.com.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • LibreTexts. (2023). 3.3: Preparing Ethers. Chemistry LibreTexts.
  • International Journal of Scientific Development and Research. (2023). Ortho Position Changing in Molecules: A Conceptual Perspective. IJSDR.
  • Chad's Prep. (2018). 13.3 Synthesis and Reactions of Ethers. YouTube.
  • Denmark Group. High Pressure in Organic Synthesis. University of Illinois Urbana-Champaign.
  • Anglada, J. M., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. PMC.
  • Myers, A. The Suzuki Reaction. Harvard University.
  • Najam Academy. (2024). Steric Hindrance | Organic Chemistry. YouTube.
  • Organic Chemistry Portal. Suzuki Coupling. Organic-chemistry.org.
  • Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Organic-chemistry.org.
  • Wikipedia. (2023). Ortho effect. Wikipedia.org.
  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
  • Barattucci, A., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
  • ChemTalk. (2021). Steric Hindrance. ChemTalk.
  • Iska, V., et al. (2025). Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates. PMC.
  • Khan Academy. (2013). Steric hindrance. YouTube.
  • Wikipedia. (2023). Williamson ether synthesis. Wikipedia.org.
  • LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
  • Wikipedia. (2023). Steric effects. Wikipedia.org.
  • The Organic Chemistry Tutor. (2025). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube.
  • Grzybowski, M., et al. (2016). The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. Semantic Scholar.

Sources

Reference Data & Comparative Studies

Validation

Advanced Characterization Guide: 1H NMR Analysis of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate

Executive Summary & Structural Context[1][2][3][4][5][6] Methyl 3-bromo-5-fluoro-2-hydroxybenzoate is a highly functionalized salicylate scaffold often employed in fragment-based drug discovery (FBDD). Its structural uti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5][6]

Methyl 3-bromo-5-fluoro-2-hydroxybenzoate is a highly functionalized salicylate scaffold often employed in fragment-based drug discovery (FBDD). Its structural utility lies in the orthogonal reactivity of the bromine (Suzuki/Buchwald coupling) and the fluorine (metabolic stability/bioisostere).

However, this density of functionalization creates a unique NMR signature. Unlike simple salicylates, the interplay between the intramolecular hydrogen bond , the quadrupolar bromine , and the spin-active fluorine (


)  necessitates a nuanced analysis. This guide compares this compound against its non-brominated and non-fluorinated analogs to isolate diagnostic spectral features.

Structural Analysis & Prediction Logic

Before analyzing the spectrum, we must deconstruct the electronic environment. The molecule possesses distinct "zones" of magnetic influence:

  • The Hydrogen Bond Lock (Proton H-O): The phenolic hydroxyl forms a strong 6-membered intramolecular hydrogen bond with the carbonyl oxygen of the methyl ester. This "locks" the proton, preventing exchange and pushing the chemical shift to the extreme downfield region (>10 ppm).

  • The Fluorine Splitting Generator (

    
    ):  Fluorine-19 (
    
    
    
    , 100% abundance) couples strongly with protons. In this 5-fluoro system, it will split both remaining aromatic protons (H4 and H6), complicating the multiplicity.
  • The Steric Anchor (3-Br): The bromine atom at position 3 eliminates the H3 proton, simplifying the aromatic region from an ABC system (in the parent 5-F salicylate) to an AX system (meta-coupled).

Visualization: Spectral Logic Flow

The following diagram illustrates the decision logic for assigning this specific molecule compared to its precursors.

NMR_Logic Start Unknown Salicylate Derivative Check_OH Check OH Region (>10 ppm) Sharp Singlet? Start->Check_OH Intra_H_Bond Confirmed Intramolecular H-Bond (Salicylate Core) Check_OH->Intra_H_Bond Yes Check_Arom Analyze Aromatic Region (6.5 - 8.0 ppm) Intra_H_Bond->Check_Arom Pattern_ABC 3 Protons (ABC System) Complex Splitting Check_Arom->Pattern_ABC 3 Signals Pattern_AX 2 Protons (Meta-Coupled) Two Doublets of Doublets Check_Arom->Pattern_AX 2 Signals Result_5F ID: Methyl 5-fluoro-2-hydroxybenzoate (Lacks 3-Br) Pattern_ABC->Result_5F Check_F Check for 19F Coupling (J ~ 7-10 Hz) Pattern_AX->Check_F Result_Target ID: Methyl 3-bromo-5-fluoro-2-hydroxybenzoate (Target Molecule) Check_F->Result_Target Large J(H-F) Observed Result_3Br ID: Methyl 3-bromo-2-hydroxybenzoate (No F-Coupling) Check_F->Result_3Br Only Small J(H-H) Observed

Caption: Logical workflow for distinguishing the target compound from its structural analogs based on proton multiplicity and fluorine coupling.

Comparative Analysis: Target vs. Alternatives

This section objectively compares the target molecule with its two closest structural relatives to highlight diagnostic differences.

Table 1: Spectral Fingerprint Comparison
FeatureTarget Molecule (3-Br, 5-F)Alternative A (5-F, No Br)Alternative B (3-Br, No F)
Aromatic Proton Count 2 (H4, H6)3 (H3, H4, H6)3 (H4, H5, H6)
Spin System AX (Meta coupled)AMX (Complex)ABC (Vicinal coupled)
Fluorine Coupling Yes (

)
Yes (

)
No
H4 Multiplicity dd (Large

, Small

)
m (Couples to F, H3, H6)dd (Couples to H5, H6)
H6 Multiplicity dd (Med

, Small

)
dd (Couples to F, H4)dd (Couples to H5, H4)
Diagnostic Note Cleanest aromatic region; requires F-decoupling to simplify.Crowded aromatic region due to H3.Simple splitting; no large F-coupling constants.
Key Insight: The "Simplifying" Effect of Bromine

While bromine is a heavy atom, its substitution at the 3-position actually simplifies the NMR interpretation compared to Alternative A. By removing H3, it eliminates the strong ortho-coupling (


 Hz), leaving only the meta-coupling between H4 and H6 (~3 Hz) and the fluorine couplings.

Detailed Spectral Assignment (Target Molecule)

Solvent:


 (Recommended for observing sharp OH peak).
Frequency:  400 MHz or higher recommended due to complex splitting.
A. The "Locked" Hydroxyl (10.5 – 11.5 ppm)
  • Signal: Singlet (sharp).

  • Mechanism: Intramolecular Hydrogen Bonding.[1][2][3]

  • Observation: Unlike alcohols which exchange and broaden, this peak is distinct.

  • Validation: Add

    
    . This peak will disappear (exchange) rapidly, confirming it is labile -OH.
    
B. The Aromatic Zone (7.0 – 8.0 ppm)

This is the most critical region. We expect two protons, H4 and H6.

  • Proton H6 (Ortho to Ester, Meta to OH, Meta to F):

    • Shift: ~7.5 – 7.8 ppm (Deshielded by the carbonyl cone of the ester).

    • Splitting: Doublet of Doublets (dd).

    • Coupling Constants:

      • 
         (Meta): ~5 – 6 Hz.
        
      • 
         (Meta to H4): ~2 – 3 Hz.
        
  • Proton H4 (Para to OH, Meta to Ester, Ortho to F):

    • Shift: ~7.2 – 7.5 ppm.[4]

    • Splitting: Doublet of Doublets (dd).

    • Coupling Constants:

      • 
         (Ortho): ~8 – 10 Hz (Dominant splitting).
        
      • 
         (Meta to H6): ~2 – 3 Hz.
        
C. The Methyl Ester (3.9 – 4.0 ppm)
  • Signal: Singlet.

  • Integration: 3H.

  • Note: If this signal is split, check for long-range coupling or rotamers (rare in this specific scaffold).

Experimental Protocol

To ensure reproducibility and data integrity (Trustworthiness), follow this optimized workflow.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent Selection: Use Chloroform-d (

    
    )  (99.8% D) + 0.03% TMS.
    
    • Why? DMSO-

      
       is a strong hydrogen bond acceptor. It can compete with the intramolecular H-bond, potentially broadening the phenolic OH peak or shifting it upfield. 
      
      
      
      preserves the intramolecular "lock."
  • Filtration: If the solution is cloudy (common with brominated salts), filter through a cotton plug in a glass pipette directly into the NMR tube.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).

  • Scans (NS): 16 (Sufficient for 10 mg).

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reasoning: The quaternary carbons (C-Br, C-F) relax slowly, but for 1H NMR, the isolated aromatic protons also have longer

      
       times than methyl protons. A short D1 leads to integration errors (Methyl integral > Aromatic integral).
      
Step 3: Advanced Validation ( Decoupling)

If the aromatic splitting is ambiguous (e.g., overlapping peaks):

  • Run a standard

    
     NMR to find the Fluorine shift (approx -110 to -120 ppm).
    
  • Run a

    
      experiment (Proton observe, Fluorine decouple).
    
    • Result: The complex "doublet of doublets" at H4 and H6 will collapse into simple doublets (showing only the

      
       meta coupling). This definitively assigns the F-coupling constants.
      

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for substituent additivity rules).
  • Reich, H. J. (n.d.). Proton NMR Data - Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (2008). 1H chemical shifts in NMR: Part 23—The effect of fluorine on 1H chemical shifts in aromatic and heteroaromatic compounds. Magnetic Resonance in Chemistry, 46(1), 36-44. [Link]

  • Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for 19F decoupling protocols).

Sources

Comparative

A Comparative Guide to the FT-IR Analysis of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectroscopic signature of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate, a key intermediate in pharmaceutical synthesis. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectroscopic signature of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate, a key intermediate in pharmaceutical synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering a comparative analysis with structurally similar compounds to aid in spectral interpretation, quality control, and reaction monitoring.

Introduction: The Significance of Vibrational Spectroscopy in Pharmaceutical Analysis

In the realm of pharmaceutical development, the precise identification and characterization of molecular structures are paramount. FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for elucidating the functional groups present within a molecule. By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum provides a unique "molecular fingerprint," enabling unambiguous identification and assessment of purity.

This guide focuses on Methyl 3-bromo-5-fluoro-2-hydroxybenzoate, a substituted aromatic ester. The strategic placement of bromo, fluoro, and hydroxyl groups on the methyl salicylate backbone introduces distinct vibrational modes. Understanding these spectral features is crucial for confirming the successful synthesis of the target molecule and for differentiating it from starting materials, byproducts, and other related compounds.

Predicted FT-IR Absorption Profile of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate

While a definitive experimental spectrum for Methyl 3-bromo-5-fluoro-2-hydroxybenzoate is not publicly available, a highly accurate prediction of its key FT-IR absorption peaks can be synthesized from established group frequency correlations and analysis of structurally related molecules. The following table outlines the expected vibrational modes and their corresponding wavenumber ranges.

Wavenumber (cm⁻¹)IntensityAssignmentRationale and Comparative Insights
~3200-3400Broad, MediumO-H stretch (phenolic, intramolecular H-bond)The hydroxyl group is expected to form a strong intramolecular hydrogen bond with the adjacent ester carbonyl group, resulting in a broad absorption at a lower frequency than a free O-H stretch. This is a characteristic feature of 2-hydroxybenzoates.
~3050-3100Weak to MediumC-H stretch (aromatic)Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.[1]
~2950-2990WeakC-H stretch (methyl ester)Asymmetric and symmetric stretching of the C-H bonds in the methyl group of the ester.
~1680-1700StrongC=O stretch (ester, conjugated & H-bonded)The carbonyl stretch is a very strong and characteristic absorption for esters.[2] Conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group will shift this peak to a lower wavenumber compared to a saturated, non-hydrogen-bonded ester.
~1580-1620MediumC=C stretch (aromatic ring)Aromatic rings exhibit characteristic C=C stretching vibrations in this region.[3]
~1440-1480MediumC=C stretch (aromatic ring)Another characteristic aromatic C=C stretching band.
~1250-1300StrongC-O stretch (ester, asymmetric)Esters typically show two C-O stretching bands. This strong band is due to the asymmetric C-O-C stretch.
~1100-1150StrongC-O stretch (ester, symmetric)The symmetric C-O-C stretching vibration in the ester group.
~1000-1100Medium to StrongC-F stretch (aromatic)The C-F stretching vibration in aromatic compounds typically appears in this region and is usually a strong band.
~800-900StrongC-H out-of-plane bend (aromatic)The substitution pattern on the benzene ring (1,2,3,5-tetrasubstituted) will give rise to characteristic C-H out-of-plane bending vibrations. The specific frequency can help confirm the substitution pattern.[1]
~600-700Medium to StrongC-Br stretchThe C-Br stretching vibration is expected in this lower frequency region.

Comparative FT-IR Spectra of Structurally Related Compounds

To provide a robust framework for the interpretation of the FT-IR spectrum of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate, it is instructive to compare its predicted absorptions with the experimental spectra of analogous molecules. This comparative approach allows for the confident assignment of key vibrational modes and highlights the spectral shifts induced by specific substituents.

Methyl Salicylate (Methyl 2-hydroxybenzoate)

Methyl salicylate serves as the parent structure. Its FT-IR spectrum provides the foundational absorption peaks for the 2-hydroxybenzoate moiety.

Wavenumber (cm⁻¹)IntensityAssignment
~3200Broad, MediumO-H stretch (intramolecular H-bond)
~3050WeakC-H stretch (aromatic)
~2950WeakC-H stretch (methyl)
~1680StrongC=O stretch (ester, conjugated & H-bonded)
~1615, 1585MediumC=C stretch (aromatic)
~1485, 1440MediumC=C stretch (aromatic)
~1295StrongC-O stretch (ester, asymmetric)
~1250StrongC-O stretch (ester, symmetric)
~750StrongC-H out-of-plane bend
Methyl 3-bromobenzoate

This compound allows for the examination of the influence of a bromine atom on the benzene ring in a similar ester context, albeit without the hydroxyl group.

Wavenumber (cm⁻¹)IntensityAssignment
~3070WeakC-H stretch (aromatic)
~2955WeakC-H stretch (methyl)
~1725StrongC=O stretch (ester, conjugated)
~1570MediumC=C stretch (aromatic)
~1475, 1435MediumC=C stretch (aromatic)
~1290StrongC-O stretch (ester, asymmetric)
~1125StrongC-O stretch (ester, symmetric)
~750StrongC-H out-of-plane bend
~670MediumC-Br stretch

Key Observation: The absence of the broad O-H stretch and the shift of the C=O stretch to a higher wavenumber in Methyl 3-bromobenzoate compared to Methyl Salicylate highlights the significant effect of the intramolecular hydrogen bond.

Experimental Protocols for FT-IR Analysis

The acquisition of high-quality FT-IR spectra is contingent upon proper sample preparation and instrument operation. Two common methods for analyzing solid samples like Methyl 3-bromo-5-fluoro-2-hydroxybenzoate are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).

KBr Pellet Method

This traditional transmission method provides high-resolution spectra and is often used for creating spectral libraries.

Methodology:

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle. The mixture should be a fine, homogeneous powder. This step is critical to reduce scattering of the infrared beam.[4]

    • Transfer the powder to a pellet-pressing die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent, or translucent pellet.

  • Instrument Setup:

    • Ensure the FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

    • Perform a background scan with the empty sample compartment.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder.

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

    • Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform a baseline correction on the acquired spectrum.

    • Label the peaks with their corresponding wavenumbers (cm⁻¹).

Attenuated Total Reflectance (ATR) Method

ATR is a popular technique due to its minimal sample preparation and ease of use. It is a surface-sensitive technique.

Methodology:

  • Instrument Setup:

    • Ensure the ATR accessory is correctly installed in the FT-IR spectrometer.

    • Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Perform a background scan with the clean, empty ATR crystal.

  • Sample Application:

    • Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Use the pressure arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the spectrum, typically in the range of 4000-650 cm⁻¹, with a resolution of 4 cm⁻¹.

    • Co-add 16 to 32 scans.

  • Data Processing and Cleaning:

    • Perform a baseline correction and, if necessary, an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.

    • Label the peaks with their corresponding wavenumbers (cm⁻¹).

    • Thoroughly clean the ATR crystal after analysis to prevent cross-contamination.

Visualizing Key Vibrational Modes

The following diagram illustrates the primary functional groups and their characteristic stretching and bending vibrations that are key to identifying Methyl 3-bromo-5-fluoro-2-hydroxybenzoate.

G molecule Methyl 3-bromo-5-fluoro-2-hydroxybenzoate OH_stretch O-H Stretch (~3200-3400 cm⁻¹) molecule->OH_stretch CH_aromatic_stretch Aromatic C-H Stretch (~3050-3100 cm⁻¹) molecule->CH_aromatic_stretch CH_methyl_stretch Methyl C-H Stretch (~2950-2990 cm⁻¹) molecule->CH_methyl_stretch CO_stretch C=O Stretch (~1680-1700 cm⁻¹) molecule->CO_stretch CC_aromatic_stretch Aromatic C=C Stretch (~1440-1620 cm⁻¹) molecule->CC_aromatic_stretch CO_ester_stretch Ester C-O Stretch (~1100-1300 cm⁻¹) molecule->CO_ester_stretch CF_stretch C-F Stretch (~1000-1100 cm⁻¹) molecule->CF_stretch CBr_stretch C-Br Stretch (~600-700 cm⁻¹) molecule->CBr_stretch

Caption: Key FT-IR vibrational modes for Methyl 3-bromo-5-fluoro-2-hydroxybenzoate.

Conclusion

This guide provides a comprehensive framework for understanding and interpreting the FT-IR spectrum of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate. By combining a predicted spectral analysis with comparative data from structurally related molecules and detailed experimental protocols, researchers and scientists are well-equipped to utilize FT-IR spectroscopy for the reliable identification, quality assessment, and process monitoring of this important pharmaceutical intermediate. The unique combination of substituents creates a distinct infrared fingerprint, which, when properly analyzed, serves as a powerful tool in the drug development pipeline.

References

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: aromatics. Retrieved from [Link]

  • Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177–191.
  • Kalecik, S., et al. (2025). Synthesis, Characterization, FTIR and UV-Vis of a Novel Compound (E)-3-(5-bromo-3-fluoro-2-hydroxybenzilide amino)Benzaldehyde. Journal of Structural Chemistry, 66(1), 120-128.
  • PubChem. (n.d.). 5-Bromosalicylic acid. Retrieved from [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • RSC Publishing. (2016). Effect of aromatic ring fluorination on CH…π interactions: Microwave spectrum and structure of the 1,2. Retrieved from [Link]

  • ResearchGate. (2025). Impact of fluorine substitution on benzene ring in two fluorinated liquid crystal compounds: a comprehensive analysis using TG-DTA, FT-IR, UV, and PED techniques. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of salicylic acid (a) control and (b) treated. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) 5-sulfosalicylic acid at pH 8.5 and (b).... Retrieved from [Link]

  • Journal of the American Chemical Society. (2025). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Retrieved from [Link]

  • NPTEL. (n.d.). Characteristic Group Vibrations of Organic Molecules. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluorobenzoic Acid. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the LC-MS Fragmentation of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate

This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate, a substituted aromatic compound of interest in synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate, a substituted aromatic compound of interest in synthetic chemistry and drug discovery. By understanding its behavior under electrospray ionization (ESI), researchers can develop robust analytical methods for its identification and quantification. This document also presents a comparative perspective with Gas Chromatography-Mass Spectrometry (GC-MS) to offer a broader analytical context.

Introduction

Methyl 3-bromo-5-fluoro-2-hydroxybenzoate is a halogenated derivative of salicylic acid methyl ester. Its multifaceted substitution pattern, including a bromine atom, a fluorine atom, a hydroxyl group, and a methyl ester, results in a unique and informative fragmentation pattern in mass spectrometry. The "ortho effect," a well-documented phenomenon in the mass spectrometry of ortho-substituted benzoic acids, is anticipated to play a significant role in its fragmentation behavior, leading to characteristic neutral losses and fragment ions.[1] Accurate characterization of such molecules is paramount for ensuring purity, identifying metabolites, and understanding reaction kinetics.

Predicted LC-MS Fragmentation Profile

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using electrospray ionization (ESI) is a powerful technique for the analysis of polar and semi-polar compounds like Methyl 3-bromo-5-fluoro-2-hydroxybenzoate. Both positive and negative ion modes are viable for this analyte.

Negative Ion Mode ESI-MS/MS

In negative ion mode, the deprotonated molecule [M-H]⁻ is the precursor ion. The fragmentation is expected to be driven by the loss of small molecules from the carboxyl and hydroxyl groups.

A key fragmentation pathway for deprotonated benzoic acid derivatives is the loss of carbon dioxide (CO₂).[2] Another likely fragmentation is the loss of the methyl group from the ester.

Table 1: Predicted Key Fragment Ions in Negative Ion Mode ESI-MS/MS

Precursor m/z (C₈H₅BrFO₃⁻)Predicted Fragment m/zProposed Neutral LossProposed Fragment Structure
246.9/248.9231.9/233.9CH₃3-bromo-5-fluoro-2-hydroxybenzoate anion
246.9/248.9202.9/204.9CO₂[M-H-CO₂]⁻
246.9/248.9188.9/190.9CH₃OH + CO[M-H-CH₃OH-CO]⁻

Note: m/z values are presented for the bromine isotopes ⁷⁹Br/⁸¹Br.

Positive Ion Mode ESI-MS/MS

In positive ion mode, the protonated molecule [M+H]⁺ is the precursor ion. Fragmentation will likely involve the ester and hydroxyl groups.

Table 2: Predicted Key Fragment Ions in Positive Ion Mode ESI-MS/MS

Precursor m/z (C₈H₇BrFO₃⁺)Predicted Fragment m/zProposed Neutral LossProposed Fragment Structure
248.9/250.9216.9/218.9CH₃OH3-bromo-5-fluorosalicyloyl cation
248.9/250.9188.9/190.9CH₃OH + CO3-bromo-5-fluorophenol cation
216.9/218.9188.9/190.9CO3-bromo-5-fluorophenol cation

Note: m/z values are presented for the bromine isotopes ⁷⁹Br/⁸¹Br.

Experimental Protocol: LC-MS/MS Analysis

This section outlines a typical workflow for the analysis of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate.

Sample Preparation
  • Prepare a 1 mg/mL stock solution of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate in methanol.

  • Dilute the stock solution to a working concentration of 1 µg/mL with a 50:50 mixture of methanol and water.

Liquid Chromatography
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

Mass Spectrometry
  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive and Negative

  • Scan Mode: Full Scan (m/z 100-350) and Product Ion Scan

  • Collision Energy: Ramped (e.g., 10-40 eV) for fragmentation

Comparative Analysis: GC-MS

Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) offers a complementary analytical approach. While LC-MS is well-suited for polar and thermally labile compounds, GC-MS provides high-resolution separation for volatile and semi-volatile compounds.[3] For a compound like Methyl 3-bromo-5-fluoro-2-hydroxybenzoate, derivatization of the hydroxyl group (e.g., silylation) is often necessary to improve volatility and chromatographic peak shape.

The fragmentation patterns in EI are typically more extensive than in ESI, providing a detailed "fingerprint" of the molecule.[4]

Table 3: Comparison of LC-MS and GC-MS for the Analysis of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate

FeatureLC-MS (ESI)GC-MS (EI)
Ionization Soft ionization, primarily [M+H]⁺ or [M-H]⁻Hard ionization, extensive fragmentation
Sample Volatility Not a major constraintRequires volatile or derivatized analytes
Fragmentation Controlled by collision energyExtensive and highly reproducible
Structural Info Molecular weight and key fragmentsDetailed structural fingerprint
Derivatization Generally not requiredOften necessary for polar groups

The EI mass spectrum of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate would be expected to show a prominent molecular ion peak, as is typical for aromatic compounds.[5] Key fragments would likely arise from:

  • Loss of a methoxy radical (•OCH₃): leading to the formation of a stable acylium ion.

  • Loss of carbon monoxide (CO): from the acylium ion.

  • Cleavage of the ester group.

The presence of bromine would result in characteristic isotopic patterns for all bromine-containing fragments.

Visualization of Analytical Workflows

LC-MS/MS Experimental Workflow

LC-MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation stock Stock Solution (1 mg/mL) working Working Solution (1 µg/mL) stock->working Dilution lc Reverse-Phase LC Separation working->lc Injection esi Electrospray Ionization lc->esi ms1 MS1 (Full Scan) esi->ms1 cid Collision-Induced Dissociation ms1->cid ms2 MS2 (Product Ion Scan) cid->ms2 spectra Mass Spectra ms2->spectra frag Fragmentation Pattern spectra->frag

Caption: LC-MS/MS workflow for the analysis of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate.

Predicted Fragmentation Pathway (Negative Ion Mode)

Negative_Ion_Fragmentation parent [M-H]⁻ m/z 246.9/248.9 frag1 [M-H-CH₃]⁻ m/z 231.9/233.9 parent->frag1 - CH₃ frag2 [M-H-CO₂]⁻ m/z 202.9/204.9 parent->frag2 - CO₂

Caption: Predicted ESI fragmentation of [M-H]⁻ for Methyl 3-bromo-5-fluoro-2-hydroxybenzoate.

Conclusion

The LC-MS fragmentation pattern of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate provides rich structural information valuable for its unambiguous identification. In negative ion mode, the loss of the methyl group and carbon dioxide are predicted to be characteristic fragmentation pathways. In positive ion mode, the neutral loss of methanol is expected to be a dominant fragmentation route.

A comparison with GC-MS highlights the complementary nature of different analytical techniques. While LC-MS is ideal for analyzing the native compound with minimal sample preparation, GC-MS with electron ionization can provide a more detailed fragmentation fingerprint, albeit with the likely need for derivatization. The choice of technique will ultimately depend on the specific analytical goals, such as routine screening, metabolite identification, or detailed structural elucidation.

References

  • Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - NIH. [Link]

  • Loss of carbon dioxide is a characteristic fragmentation of deprotonated benzoic acids in ESI-MS. [Link]

  • PubChem entry for Methyl 3-bromo-5-fluorobenzoate. [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]

  • GC/MS-LC/MS multi-residue method. [Link]

Sources

Comparative

A Researcher's Guide to the Elemental Analysis of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. For compounds such as Methyl 3-bromo-5-fluoro-2-hydroxybenzoate, a substituted aroma...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. For compounds such as Methyl 3-bromo-5-fluoro-2-hydroxybenzoate, a substituted aromatic ester with potential applications in medicinal chemistry, rigorous purity assessment is a critical step. Elemental analysis serves as a fundamental technique to verify the empirical formula and assess the purity of a synthesized compound. This guide provides an in-depth comparison of analytical methodologies for the elemental analysis of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate, offering researchers and scientists the technical insights necessary for accurate and reliable characterization.

Theoretical Elemental Composition

Before delving into experimental methodologies, it is essential to establish the theoretical elemental composition of the target molecule. This calculated profile serves as the benchmark against which experimental data are compared.

The chemical structure of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate dictates its molecular formula as C₈H₆BrFO₃. With a molecular weight of 249.03 g/mol , the theoretical elemental percentages are calculated as follows:

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.011896.08838.58
HydrogenH1.00866.0482.43
BromineBr79.904179.90432.09
FluorineF18.998118.9987.63
OxygenO15.999347.99719.27

Comparative Analysis of Methodologies

The determination of the elemental composition of an organic compound, particularly one containing halogens, requires specialized analytical techniques. While combustion analysis is the gold standard for carbon, hydrogen, and nitrogen, the quantification of bromine and fluorine necessitates a different approach. Below is a comparison of the most relevant techniques.

Analytical TechniquePrincipleAnalytesAdvantagesDisadvantages
Combustion Analysis The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are quantified.C, H, N, SHighly accurate and precise for CHNS analysis; well-established and automated.Not suitable for direct halogen or oxygen determination.
Combustion Ion Chromatography (CIC) The sample is combusted, and the resulting halogenated gases are absorbed into a solution and analyzed by ion chromatography.[1][2][3]F, Cl, Br, I, SHighly sensitive and specific for individual halogens; can be fully automated.[4][5]Requires specialized equipment; potential for interferences if not optimized.
Schöniger Flask Combustion The sample is combusted in a sealed oxygen-filled flask, and the combustion products are absorbed into a solution for subsequent titration or ion chromatography.[6][7][8]Halogens, S, PSimple, cost-effective sample preparation; suitable for a wide range of sample types.Manual process, lower throughput; potential for incomplete combustion with certain matrices.
Microwave-Induced Combustion (MIC) The sample is combusted in a closed quartz vessel pressurized with oxygen, with ignition initiated by microwave energy. The resulting analytes are absorbed into a solution.[9][10][11]Halogens, MetalsRapid and efficient digestion; can process multiple samples simultaneously.[9]Requires a dedicated microwave system; optimization of absorbing solution is critical.

For a comprehensive elemental analysis of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate, a combination of techniques is recommended. Combustion analysis is ideal for determining the carbon and hydrogen content, while Combustion Ion Chromatography (CIC) is the preferred method for the accurate quantification of bromine and fluorine.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the elemental analysis of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate.

Protocol 1: Carbon and Hydrogen Determination by Combustion Analysis

This protocol is based on the principle of complete sample combustion in a high-oxygen environment, followed by the detection of the resulting carbon dioxide and water.

Instrumentation: A CHN elemental analyzer.

Methodology:

  • Sample Preparation: Accurately weigh 1-2 mg of the finely ground and dried Methyl 3-bromo-5-fluoro-2-hydroxybenzoate sample into a tin capsule.

  • Instrument Calibration: Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide).

  • Analysis: Introduce the encapsulated sample into the combustion chamber of the analyzer, which is typically heated to around 900-1000°C. The sample undergoes flash combustion in a stream of pure oxygen.

  • Gas Separation and Detection: The combustion products (CO₂ and H₂O) are passed through a reduction tube to remove excess oxygen and convert nitrogen oxides to N₂. The gases are then separated by a chromatographic column and quantified by a thermal conductivity detector (TCD).

  • Data Analysis: The instrument software calculates the percentage of carbon and hydrogen in the original sample based on the detector response and the sample weight.

Protocol 2: Bromine and Fluorine Determination by Combustion Ion Chromatography (CIC)

This method combines high-temperature combustion for sample decomposition with the specificity and sensitivity of ion chromatography for halide analysis.[1][2][3]

Instrumentation: A combustion furnace coupled with an ion chromatograph (IC) system.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a ceramic or quartz boat.

  • Combustion: Introduce the sample boat into the combustion tube of the furnace. The sample is heated to approximately 1000°C in a stream of argon and oxygen. The organic matrix is combusted, and bromine and fluorine are converted to gaseous hydrogen bromide (HBr) and hydrogen fluoride (HF).

  • Absorption: The combustion gases are passed through an absorption solution (typically a dilute hydrogen peroxide solution) where HBr and HF are trapped and converted to bromide (Br⁻) and fluoride (F⁻) ions.

  • Ion Chromatography Analysis: An aliquot of the absorption solution is automatically injected into the ion chromatograph.

    • Separation: The sample is passed through an anion-exchange column, which separates the fluoride and bromide ions from other anions present in the solution.

    • Detection: The separated ions are detected by a conductivity detector.

  • Quantification: The concentration of fluoride and bromide is determined by comparing the peak areas to a calibration curve prepared from standard solutions of known fluoride and bromide concentrations. The percentage of each halogen in the original sample is then calculated.

Expected Results and Tolerances

The experimental results from elemental analysis should closely match the theoretical values. However, minor deviations are expected due to instrumental limitations and sample purity. A generally accepted tolerance for elemental analysis data in the pharmaceutical industry is ±0.4% from the theoretical value.[6]

Table of Theoretical vs. Expected Experimental Values:

ElementTheoretical Percentage (%)Expected Experimental Range (%)
Carbon38.5838.18 - 38.98
Hydrogen2.432.03 - 2.83
Bromine32.0931.69 - 32.49
Fluorine7.637.23 - 8.03

Workflow Diagram

The following diagram illustrates the general workflow for the complete elemental analysis of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate.

elemental_analysis_workflow cluster_sample Sample Preparation cluster_chn C & H Analysis cluster_halogen Br & F Analysis cluster_final Final Report sample Methyl 3-bromo-5-fluoro-2-hydroxybenzoate weigh_chn Weigh 1-2 mg sample->weigh_chn weigh_halogen Weigh 2-5 mg sample->weigh_halogen combustion_analyzer Combustion Analyzer analysis_chn Combustion & Detection combustion_analyzer->analysis_chn weigh_chn->combustion_analyzer results_chn Calculate %C, %H analysis_chn->results_chn comparison Compare with Theoretical Values results_chn->comparison cic_system Combustion Ion Chromatography (CIC) combustion_absorption Combustion & Absorption cic_system->combustion_absorption weigh_halogen->cic_system ic_analysis IC Separation & Detection combustion_absorption->ic_analysis results_halogen Calculate %Br, %F ic_analysis->results_halogen results_halogen->comparison report Purity Assessment Report comparison->report

Caption: Workflow for Elemental Analysis

Conclusion

The accurate elemental analysis of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate is a critical component of its chemical characterization, providing essential data to confirm its empirical formula and assess its purity. A dual-technique approach, employing combustion analysis for carbon and hydrogen and Combustion Ion Chromatography for bromine and fluorine, offers a robust and reliable strategy. By adhering to the detailed protocols and considering the acceptable tolerance ranges outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity and quality of their synthesized compounds, a cornerstone of successful scientific advancement.

References

  • Quality Analysis. (n.d.). Combustion Ion Chromatography (CIC). Retrieved from [Link]

  • Flores, E. M. M., et al. (2008). Determination of Halogens in Coal after Digestion Using the Microwave-Induced Combustion Technique. Energy & Fuels, 22(4), 2486-2491.
  • Mesko, M. F., et al. (2011). Microwave-induced combustion of carbon nanotubes for further halogen determination.
  • Flores, E. M. M., et al. (2008). Determination of Halogens in Coal after Digestion Using the Microwave-Induced Combustion Technique. ResearchGate. Retrieved from [Link]

  • Saitoh, H., & Oikawa, K. (1986).
  • Dhungel, S. (n.d.). Assays by Oxygen Flask Combustion. Scribd. Retrieved from [Link]

  • Elemental Lab. (n.d.). Halogen Analysis | Combustion Ion Chromatography |OFC-IC analysis. Retrieved from [Link]

  • da Silva, S. L. C., et al. (2021). Dried Blood Spot and Microwave-Induced Combustion in Disposable Vessels: A Successful Combination for Halogen Determination. Bulletin of the Chemical Society of Japan, 94(10), 2531-2537.
  • SlideShare. (2016). Oxygen flask combustion method ppt.pdf. Retrieved from [Link]

  • Exeter Analytical (UK) Ltd. (n.d.). Oxygen Flask Combustion Unit. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Elemental analysis. Retrieved from [Link]

  • Exeter Analytical, Inc. (n.d.). Oxygen Flask Combustion Unit. Retrieved from [Link]

  • IKA. (n.d.). Determination of the fluorine, chlorine, bromine and sulphur contents after combustion disclosure. ResearchGate. Retrieved from [Link]

  • Metrohm. (2014, July 7). Determination of Halogens and Sulphur in Complex Matrices. LCGC International. Retrieved from [Link]

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Validation

Comparative reactivity of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate vs. methyl 3-bromosalicylate

An In-Depth Guide to the Comparative Reactivity of Substituted Salicylates: Methyl 3-bromo-5-fluoro-2-hydroxybenzoate vs. Methyl 3-bromosalicylate Executive Summary In the landscape of pharmaceutical and materials scienc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Reactivity of Substituted Salicylates: Methyl 3-bromo-5-fluoro-2-hydroxybenzoate vs. Methyl 3-bromosalicylate

Executive Summary

In the landscape of pharmaceutical and materials science research, the functionalization of aromatic rings is a cornerstone of molecular design. Substituted salicylates, in particular, serve as versatile intermediates. This guide provides a detailed comparative analysis of the chemical reactivity of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate and Methyl 3-bromosalicylate. The central finding is that the presence of a fluorine atom at the C5 position in Methyl 3-bromo-5-fluoro-2-hydroxybenzoate renders the aromatic ring significantly less susceptible to electrophilic aromatic substitution compared to its non-fluorinated counterpart. This reduced reactivity is a direct consequence of fluorine's potent inductive electron-withdrawing effect, which overrides its mesomeric electron-donating capabilities. This analysis is supported by a theoretical examination of substituent effects and a proposed experimental framework for empirical validation.

Introduction

Methyl 3-bromosalicylate and its fluorinated analog, Methyl 3-bromo-5-fluoro-2-hydroxybenzoate, are highly functionalized aromatic compounds that serve as valuable building blocks in organic synthesis. Their utility stems from the multiple reactive sites on the benzene ring, which allow for a wide array of chemical transformations. Understanding the subtle yet profound differences in their reactivity is critical for researchers in drug development and materials science, as these differences dictate reaction conditions, regioselectivity, and overall synthetic efficiency.

The key structural distinction between these two molecules is the substitution at the C5 position: a hydrogen atom in methyl 3-bromosalicylate versus a fluorine atom in Methyl 3-bromo-5-fluoro-2-hydroxybenzoate. This guide will dissect how this single atomic substitution dramatically alters the electronic landscape of the aromatic ring and, consequently, its chemical behavior.

Analysis of Molecular Structure and Electronic Effects

The reactivity of a substituted benzene ring in electrophilic aromatic substitution (EAS) is governed by the interplay of inductive and resonance (mesomeric) effects of its substituents.

  • Inductive Effect (-I): This is the withdrawal or donation of electron density through the sigma (σ) bonds. Electronegative atoms like halogens and oxygen pull electron density away from the ring, deactivating it.

  • Resonance/Mesomeric Effect (+M): This involves the donation of electron density into the pi (π) system of the ring through p-orbital overlap. Substituents with lone pairs, such as hydroxyl groups and halogens, can exhibit this effect.

Methyl 3-bromosalicylate: This molecule has three substituents influencing the ring's electron density:

  • -OH (Hydroxyl): A strongly activating group. It has a moderate -I effect but a very strong +M effect, donating electron density into the ring and directing incoming electrophiles to the ortho and para positions (C4, C6).

  • -Br (Bromo): A deactivating group. It has a strong -I effect and a weak +M effect. The inductive effect dominates, making the ring less reactive than benzene, but the resonance effect still directs electrophiles to the ortho and para positions (C4, C6).[1]

  • -COOCH₃ (Methyl Ester): A deactivating group. It exhibits strong -I and -M effects, withdrawing electron density from the ring and directing incoming electrophiles to the meta position (C5).

Methyl 3-bromo-5-fluoro-2-hydroxybenzoate: This molecule contains an additional fluorine substituent:

  • -F (Fluoro): A deactivating group. Fluorine is the most electronegative element, giving it the strongest -I effect of all halogens.[2] While it also has a +M effect, the inductive withdrawal is overwhelmingly dominant, reducing the ring's overall nucleophilicity.[3][4] The +M effect, however, still directs incoming electrophiles to the ortho and para positions (C4, C6).

Direct Comparison

The primary difference lies in the cumulative electron-withdrawing pressure on the ring. In Methyl 3-bromo-5-fluoro-2-hydroxybenzoate, the fluorine atom's intense -I effect adds to the deactivating influences of the bromine and ester groups. This significantly lowers the electron density of the π-system compared to methyl 3-bromosalicylate, making it a poorer nucleophile and thus less reactive toward electrophiles.

Caption: Electronic substituent effects on the two salicylate analogs.

Comparative Reactivity in Electrophilic Aromatic Substitution

Based on the electronic analysis, a clear prediction can be made:

Methyl 3-bromo-5-fluoro-2-hydroxybenzoate will react slower in EAS reactions than methyl 3-bromosalicylate.

The energy of the transition state leading to the sigma complex (arenium ion) will be higher for the fluorinated compound due to the greater destabilization of the positive charge by the additional electron-withdrawing fluorine atom.[5]

Predicted Regioselectivity

Despite the difference in rates, the site of substitution is predicted to be the same for both molecules. The hydroxyl group is the most powerful directing group. Its activating, ortho, para-directing influence overrides the other substituents.

  • Ortho-positions (C4, C6): Both are activated by the -OH group.

  • Para-position (C6): This position is para to the hydroxyl group and is generally favored.

  • Meta-position (C5): Deactivated by the -OH group.

Therefore, for both molecules, electrophilic attack is most likely to occur at the C6 position . Steric hindrance from the C3-bromo group may slightly disfavor attack at C4.

Experimental Protocol: Comparative Bromination

To empirically validate the predicted difference in reactivity, a competitive bromination experiment can be designed. This protocol is structured to be self-validating through careful monitoring and product analysis.

Objective:

To determine the relative reactivity of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate and methyl 3-bromosalicylate towards electrophilic bromination.

Materials & Reagents:
  • Methyl 3-bromosalicylate (≥98% purity)

  • Methyl 3-bromo-5-fluoro-2-hydroxybenzoate (≥98% purity)

  • Bromine (Br₂)

  • Acetic Acid (Glacial)

  • Sodium thiosulfate solution (10% w/v)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • TLC plates (silica gel 60 F₂₅₄)

  • Deuterated chloroform (CDCl₃) for NMR

Experimental Workflow

G start Start: Prepare Equimolar Solution step1 Dissolve both salicylates (1 mmol each) in glacial acetic acid (20 mL). start->step1 step2 Cool solution to 0-5°C in an ice bath. step1->step2 step3 Add limiting Br₂ (0.5 mmol) solution dropwise over 15 min. step2->step3 step4 Stir at 0-5°C for 2 hours. Monitor via TLC. step3->step4 step5 Quench reaction with cold 10% Na₂S₂O₃ solution. step4->step5 step6 Extract with DCM (3x15 mL). step5->step6 step7 Dry organic layer over Na₂SO₄, filter, and concentrate. step6->step7 analysis Analyze crude product via ¹H NMR and GC-MS. step7->analysis end End: Determine Product Ratio analysis->end

Caption: Workflow for the competitive bromination experiment.

Detailed Procedure:
  • Preparation: In a 50 mL round-bottom flask, accurately weigh and combine equimolar amounts (e.g., 1.0 mmol) of Methyl 3-bromosalicylate and Methyl 3-bromo-5-fluoro-2-hydroxybenzoate. Add 20 mL of glacial acetic acid and stir until fully dissolved.

  • Reaction Setup: Cool the flask in an ice-water bath to 0-5°C. Causality: Lowering the temperature helps control the reaction rate and prevents potential side reactions.

  • Reagent Addition: Prepare a solution of a limiting amount of bromine (e.g., 0.5 mmol) in 5 mL of glacial acetic acid. Add this bromine solution dropwise to the stirred salicylate mixture over 15 minutes. Causality: Using a limiting amount of the electrophile ensures that the two substrates are competing for the same reagent pool, directly reflecting their relative reactivity.

  • Reaction Monitoring: Allow the reaction to stir at 0-5°C for 2 hours. Monitor the consumption of starting materials by taking small aliquots for Thin Layer Chromatography (TLC) analysis.

  • Workup: Quench the reaction by slowly pouring the mixture into 50 mL of a cold 10% sodium thiosulfate solution to neutralize any unreacted bromine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic products with dichloromethane (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Analysis: Analyze the resulting crude product mixture using ¹H NMR spectroscopy and GC-MS. The ratio of the brominated products to the unreacted starting materials will provide a quantitative measure of the relative reactivity.

Data Summary and Interpretation

The expected outcome of the proposed experiment is that methyl 3-bromosalicylate will be consumed at a significantly higher rate than its fluorinated counterpart.

PropertyMethyl 3-bromosalicylateMethyl 3-bromo-5-fluoro-2-hydroxybenzoateRationale
Molecular Formula C₈H₇BrO₃C₈H₆BrFO₃-
Molecular Weight 231.04 g/mol 249.03 g/mol -
Predicted EAS Reactivity HigherLowerThe strong -I effect of fluorine deactivates the ring, making it less nucleophilic.[6]
Predicted Regioselectivity C6 PositionC6 PositionThe activating -OH group is the dominant ortho, para-director in both molecules.
Estimated pKa (Phenolic OH) ~8.0~7.5The electron-withdrawing F atom stabilizes the phenoxide conjugate base, increasing acidity.

Conclusion

While structurally similar, Methyl 3-bromo-5-fluoro-2-hydroxybenzoate and methyl 3-bromosalicylate exhibit distinct chemical reactivities governed by fundamental electronic principles. The addition of a single fluorine atom profoundly deactivates the aromatic ring towards electrophilic attack due to its powerful inductive electron-withdrawing nature. This makes Methyl 3-bromo-5-fluoro-2-hydroxybenzoate a less reactive, albeit more chemically stable, synthetic intermediate under electrophilic conditions. This understanding is paramount for synthetic chemists to select appropriate reaction conditions, predict outcomes, and efficiently design synthetic routes for complex target molecules in pharmaceutical and materials science applications.

References

  • ResearchGate. (n.d.). Methyl 5-bromosalicylate.
  • ChemicalBook. (n.d.). methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis.
  • PMC. (n.d.). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, August 1). Steric inhibition of resonance in ortho-substituted benzoic acids. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025, January 26). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, February 11). Understanding Methyl 3-Bromo-2-Hydroxybenzoate: Synthesis and Applications. Retrieved from [Link]

  • Organic Chemistry Class Notes. (n.d.). Electrophilic Aromatic Substitution Reactions: Bromination. Retrieved from [Link]

  • Royal Society Publishing. (n.d.). The effect of fluorine on the electronic spectra and ionization potentials of molecules. Retrieved from [Link]

  • OpenStax. (2023, September 20). 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, September 25). The role of halogens in electrophilic aromatic substitution. Retrieved from [Link]

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Comparative

A Comparative Guide to the Structural Elucidation of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate Derivatives: X-ray Crystallography and Beyond

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of analytical techniques for...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of analytical techniques for the structural characterization of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate and its derivatives, a class of compounds with significant potential in pharmaceutical development. While X-ray crystallography stands as the gold standard for atomic-resolution structural data, a comprehensive understanding of a molecule's behavior often necessitates a multi-technique approach. Here, we will explore the unparalleled insights provided by single-crystal X-ray diffraction and contrast them with the complementary data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and computational modeling.

The Decisive Power of X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) offers an unambiguous determination of the atomic arrangement within a crystalline solid.[1][2][3] This technique provides precise bond lengths, bond angles, and the overall molecular geometry, which are crucial for understanding intermolecular interactions and crystal packing.[1][2] For drug development professionals, this information is invaluable for structure-activity relationship (SAR) studies and in silico drug design.

While a crystal structure for the exact molecule, Methyl 3-bromo-5-fluoro-2-hydroxybenzoate, is not publicly available, we can draw valuable comparative insights from the crystallographic data of closely related derivatives. Below is a summary of the crystallographic data for two such analogs.

Table 1: Crystallographic Data for Brominated Hydroxybenzoate Derivatives

ParameterMethyl 5-bromo-2-hydroxybenzoate[4][5]Methyl 4-bromo-3-hydroxybenzoate[6]
Formula C8H7BrO3C8H7BrO3
Molecular Weight 231.04231.05
Crystal System MonoclinicMonoclinic
Space Group P21P21/c
a (Å) 3.9829 (8)10.812 (4)
b (Å) 9.0950 (19)6.317 (2)
c (Å) 12.122 (3)12.490 (5)
β (°) 95.162 (9)100.164 (6)
Volume (ų) 437.33 (17)839.7 (5)
Z 24
R-factor 0.0580.058

The data in Table 1 reveals how subtle changes in substituent positions can lead to different crystal packing arrangements, as indicated by the distinct space groups and unit cell parameters. For instance, in the crystal of Methyl 5-bromo-2-hydroxybenzoate, molecules are linked by O—H···O hydrogen bonds, forming zigzag chains.[4][5] These chains are further interlinked by very weak π-π stacking interactions.[4][5] Such detailed information on non-covalent interactions is critical for understanding the solid-state properties of a compound and for crystal engineering.

A Multi-faceted Approach: Complementary Analytical Techniques

While X-ray crystallography provides a static picture of a molecule in the solid state, other techniques offer dynamic and compositional information.

Table 2: Comparison of Analytical Techniques for Structural Characterization

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, intermolecular interactions.[1][2][3]Unambiguous and high-resolution structural determination.Requires a suitable single crystal, provides a solid-state conformation.[7]
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei, stereochemical relationships in solution.[8][9][10]Provides information about the molecule's structure and dynamics in solution.Does not provide precise bond lengths and angles; interpretation can be complex for large molecules.[8]
Mass Spectrometry Molecular weight, elemental composition, and structural information through fragmentation patterns.[9][10][11]High sensitivity, can be coupled with separation techniques (GC-MS, LC-MS).[12]Does not provide stereochemical information or details of atomic connectivity.
Computational Chemistry Theoretical prediction of molecular structure, energy, and properties.[13][14]Complements experimental data, can predict properties of yet-to-be-synthesized molecules.[13][14]Accuracy is dependent on the level of theory and computational resources.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule in solution.[8][9] For a compound like Methyl 3-bromo-5-fluoro-2-hydroxybenzoate, ¹H and ¹³C NMR would confirm the presence and connectivity of the aromatic protons, the methyl ester, and the hydroxyl group. Furthermore, 2D NMR techniques like COSY and HMBC can establish the complete bonding network.

Mass Spectrometry (MS): Mass spectrometry provides the exact molecular weight and elemental composition of a compound.[9][10] For halogenated compounds, the isotopic pattern is particularly informative. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, which results in a characteristic M and M+2 peak of almost equal intensity in the mass spectrum.[16] Similarly, chlorine's isotopes, ³⁵Cl and ³⁷Cl, have a ratio of approximately 3:1, leading to a distinctive M and M+2 pattern.[16] This isotopic signature is a clear indicator of the presence and number of halogen atoms in the molecule.

Computational Chemistry: Computational methods, such as Density Functional Theory (DFT), can be used to predict the geometry and electronic properties of molecules.[15] These theoretical models can complement experimental data by providing insights into conformational preferences and reaction mechanisms.[14]

Experimental Protocol: Single-Crystal X-ray Diffraction

The following provides a generalized, yet detailed, workflow for the determination of the crystal structure of a small organic molecule like a Methyl 3-bromo-5-fluoro-2-hydroxybenzoate derivative.

1. Crystal Growth and Selection:

  • Causality: The quality of the diffraction data is directly dependent on the quality of the crystal. Slow evaporation of a saturated solution, slow cooling, or vapor diffusion are common techniques to obtain single crystals of sufficient size and quality.[17]

  • Protocol: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate). Allow the solvent to evaporate slowly at room temperature. Select a well-formed crystal with sharp edges and no visible defects under a microscope.

2. Data Collection:

  • Causality: The crystal is rotated in the X-ray beam to collect a complete set of diffraction data from all possible orientations.[1]

  • Protocol: Mount the selected crystal on a goniometer head.[18] Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.[19] The data collection strategy should aim for high completeness and redundancy.[20]

3. Data Processing and Structure Solution:

  • Causality: The raw diffraction images are processed to extract the intensities of the reflections, which are then used to solve the phase problem and generate an initial electron density map.[19]

  • Protocol: Integrate the raw diffraction images to obtain a list of reflection intensities.[19] Apply corrections for Lorentz and polarization effects. Solve the structure using direct methods or Patterson methods.[21]

4. Structure Refinement:

  • Causality: The initial atomic model is refined against the experimental data to improve its accuracy and obtain the final crystal structure.[22][23]

  • Protocol: Perform least-squares refinement to minimize the difference between the observed and calculated structure factors.[21] Refine atomic positions, and anisotropic displacement parameters for non-hydrogen atoms.[23] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[24]

Visualizing the Workflow and Molecular Structure

To better illustrate the experimental and logical processes, the following diagrams are provided.

ExperimentalWorkflow cluster_synthesis Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Selection Crystal Selection Crystallization->Selection Mounting Crystal Mounting Selection->Mounting Data_Collection X-ray Data Collection Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structure

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

MolecularInteractions cluster_molecule1 Molecule A cluster_molecule2 Molecule B A_Ring Aromatic Ring B_Ring Aromatic Ring A_Ring->B_Ring π-π Stacking A_OH O-H B_CO C=O A_OH->B_CO Hydrogen Bond A_CO C=O B_OH O-H

Caption: Key intramolecular interactions in substituted benzoates.

Conclusion

References

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Safety & Regulatory Compliance

Safety

Operational Guide: Disposal and Handling of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate

[1] Executive Summary & Compound Identification Methyl 3-bromo-5-fluoro-2-hydroxybenzoate is a halogenated salicylate derivative commonly utilized as an intermediate in the synthesis of pharmaceutical active ingredients...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Identification

Methyl 3-bromo-5-fluoro-2-hydroxybenzoate is a halogenated salicylate derivative commonly utilized as an intermediate in the synthesis of pharmaceutical active ingredients (APIs).[1] Due to the presence of both bromine and fluorine atoms on the phenolic ring, this compound presents specific environmental and safety challenges that distinguish it from non-halogenated organic waste.[1]

Improper disposal of halogenated aromatics can lead to the formation of persistent organic pollutants (POPs) or toxic byproducts (e.g., dioxins/furans) if subjected to uncontrolled combustion.[1] This guide defines the strict segregation and high-temperature incineration protocols required to ensure regulatory compliance and environmental stewardship.

Chemical Profile
PropertyDetail
Chemical Name Methyl 3-bromo-5-fluoro-2-hydroxybenzoate
Chemical Class Halogenated Phenolic Ester / Salicylate Derivative
Molecular Formula C₈H₆BrFO₃
Physical State Solid (Crystalline Powder)
Solubility Soluble in organic solvents (DMSO, Methanol, DCM); Poorly soluble in water
Primary Hazards Skin/Eye Irritant, Aquatic Toxicity, Potential Acute Toxicity (Oral)

Hazard Characterization & Waste Classification

Before disposal, the waste must be characterized to determine the appropriate regulatory waste code.[1] As a halogenated organic, this compound must not be mixed with general non-halogenated organic solvents (e.g., acetone, ethanol) in the waste stream, as this significantly increases disposal costs and complicates downstream incineration.[1]

GHS Hazard Classification (Derived from Analogs)
  • H302: Harmful if swallowed.[2][3]

  • H315: Causes skin irritation.[2][3][4][5]

  • H319: Causes serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation.[2][3][5]

  • H412: Harmful to aquatic life with long-lasting effects.[5]

Waste Stream Designation
  • US EPA (RCRA): Likely falls under D001 (Ignitable) if in solvent, or requires testing for halogen content.[1] It is best managed as Halogenated Organic Waste .

  • EU Waste Code (EWC): 07 01 03 * (organic halogenated solvents, washing liquids and mother liquors) or 16 05 06 * (laboratory chemicals consisting of or containing hazardous substances).[1]

Pre-Disposal Protocols: Segregation & Packaging

Critical Rule: Never dispose of this compound down the drain. The phenolic moiety combined with halogens makes it resistant to standard biodegradation and toxic to aquatic ecosystems.

Solid Waste (Pure Substance)[1]
  • Container: Collect pure solid waste in a chemically compatible wide-mouth jar (HDPE or Amber Glass).

  • Labeling: Label clearly as "Solid Waste - Halogenated Organic - Toxic."

  • Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates) or strong acids.[1]

Liquid Waste (Mother Liquors/Solutions)[1]
  • Segregation: Pour into the Halogenated Solvent Waste carboy (Red tag/label is standard in many labs).

    • Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of dissolved Methyl 3-bromo-5-fluoro-2-hydroxybenzoate (>1-2%) reclassifies the entire mixture as halogenated waste.[1]

  • pH Check: Ensure the waste solution is neutral (pH 6-8). If the process involved acidic/basic workups, neutralize before adding to the waste drum to prevent exothermic reactions or gas generation.[1]

Detailed Disposal Methodologies

Decision Matrix: Waste Segregation

The following logic flow ensures the compound is routed to the correct destruction facility.

WasteSegregation Start Waste Generation: Methyl 3-bromo-5-fluoro-2-hydroxybenzoate StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidPack Pack in HDPE/Glass Jar Label: 'Solid Halogenated Toxic' Solid->SolidPack LiquidCheck Solvent Type? Liquid->LiquidCheck Incineration High-Temp Incineration (>1100°C) with Scrubber SolidPack->Incineration HaloSolv Halogenated Solvent (DCM, Chloroform) LiquidCheck->HaloSolv NonHaloSolv Non-Halo Solvent (MeOH, Acetone) LiquidCheck->NonHaloSolv CombineHalo Add to HALOGENATED Waste Stream HaloSolv->CombineHalo Reclassify Reclassify Mixture as HALOGENATED Waste NonHaloSolv->Reclassify CombineHalo->Incineration Reclassify->Incineration

Figure 1: Waste segregation decision tree ensuring halogenated compounds are routed to high-temperature incineration.[1]

Primary Disposal Method: High-Temperature Incineration

The only acceptable final disposal method for Methyl 3-bromo-5-fluoro-2-hydroxybenzoate is High-Temperature Incineration at a licensed facility.[1]

  • Mechanism: Thermal oxidation at >1100°C breaks the C-Br and C-F bonds.

  • Scrubbing: The facility must be equipped with acid gas scrubbers (caustic scrubbers) to capture the resulting Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF) gases, preventing acid rain formation.[1]

  • Prohibited: Do not use standard kilns or low-temp incinerators, as incomplete combustion of halogenated aromatics can theoretically yield toxic dioxins.

Emergency Spill Response Protocol

In the event of a spill in the laboratory, immediate containment is necessary to prevent exposure and environmental release.[1]

Spill Cleanup Steps
  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1] If powder is airborne, use an N95 or P100 respirator.[1]

  • Containment:

    • Solid: Cover with a damp paper towel to prevent dust generation.

    • Liquid: Encircle with absorbent pads or vermiculite.

  • Decontamination:

    • Sweep/scoop material into a dedicated waste container.[4]

    • Wipe the surface with a soap/water solution, followed by an alcohol wipe.[1]

    • Do not use bleach (sodium hypochlorite) immediately, as it may react with other residues; simple surfactant cleaning is sufficient for removal.[1]

  • Disposal: Place all cleanup materials (gloves, pads, wipes) into the Solid Halogenated Waste container.

SpillResponse Alert 1. Alert & PPE (Gloves, Goggles, Mask) Contain 2. Containment (Damp cloth or Absorbent) Alert->Contain Collect 3. Collection (Scoop to Jar) Contain->Collect Clean 4. Surface Decon (Soap/Water -> Alcohol) Collect->Clean Dispose 5. Final Disposal (Halogenated Waste Bin) Clean->Dispose

Figure 2: Operational workflow for managing accidental spills of halogenated solids.

Regulatory & Compliance Context

Adherence to these protocols ensures compliance with major regulatory bodies:

  • RCRA (USA): 40 CFR 261.3 - Definition of Hazardous Waste.[1] Halogenated organic compounds are often "Listed Wastes" (F-codes) or "Characteristic Wastes" (D-codes) depending on the solvent matrix.[1]

  • REACH (EU): Ensures the safe handling of chemical substances.

  • OSHA (USA): 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.

Summary Checklist for Researchers

References

  • Thermo Fisher Scientific. (2025).[3] Safety Data Sheet: Methyl 3-bromo-4-hydroxybenzoate (Analog). Retrieved from

  • Sigma-Aldrich. (2022).[6] Safety Data Sheet: 3-Bromo-5-fluorobenzotrifluoride (Structural Reference). Retrieved from

  • US Environmental Protection Agency (EPA). Hazardous Waste Management: Solvents. Retrieved from [1]

  • Apollo Scientific. (2025).[3] Safety Data Sheet: Methyl 4-bromo-2-fluoro-6-hydroxybenzoate. Retrieved from

  • ScienceMadness Wiki. (2025).[3] Proper disposal of chemicals: Halogenated Solvents. Retrieved from

Sources

Handling

Comprehensive Guide to the Safe Handling of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate

This guide provides essential safety and logistical information for the handling and disposal of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate. The procedural guidance herein is based on a thorough hazard assessment of struc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate. The procedural guidance herein is based on a thorough hazard assessment of structurally similar compounds, ensuring a conservative and robust safety protocol in the absence of a specific Safety Data Sheet (SDS) for this novel compound. Our commitment is to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively.

Hazard Assessment: An Evidence-Based Approach

A comprehensive search for a specific Safety Data Sheet (SDS) for Methyl 3-bromo-5-fluoro-2-hydroxybenzoate did not yield a dedicated document. Therefore, a hazard assessment has been conducted based on the toxicological data of structurally analogous halogenated and hydroxylated benzoic acid derivatives. The consistent hazard profile across these related molecules necessitates that Methyl 3-bromo-5-fluoro-2-hydroxybenzoate be handled as a hazardous substance.

The primary hazards are anticipated to be:

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

  • Harmful if Swallowed: Acute oral toxicity is a potential concern.[2]

This assessment is supported by the GHS classifications of similar compounds, as detailed in the table below.

CompoundGHS Hazard StatementsSource
Methyl 4-fluoro-3-hydroxybenzoateH302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)ChemScene[2]
Methyl 3-methylbenzoateH315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)Synquest Labs[1]
3-Bromo-5-chloro-2-hydroxybenzaldehydeH315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)Synquest Labs
3-Bromo-2-fluoro-5-hydroxybenzoic acidH302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)BLD Pharm[3]

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of appropriate PPE is critical to mitigate the risks identified in the hazard assessment. The following PPE is mandatory when handling Methyl 3-bromo-5-fluoro-2-hydroxybenzoate.[4]

  • Eye and Face Protection:

    • Safety Goggles: Chemical splash goggles are required at all times to prevent contact with the eyes.[1]

    • Face Shield: A face shield, worn in conjunction with safety goggles, is required when there is a risk of splashing, such as during bulk transfers or when heating the substance.

  • Skin and Body Protection:

    • Laboratory Coat: A flame-resistant lab coat should be worn to protect against incidental skin contact and contamination of personal clothing.

    • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.[5] It is crucial to inspect gloves for any signs of degradation or punctures before use. Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.[6]

    • Apron: A chemical-resistant apron should be worn over the lab coat when handling larger quantities of the material.[7]

  • Respiratory Protection:

    • All handling of solid or solutions of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[8] If a fume hood is not available, or if there is a potential for aerosol generation, a risk assessment must be performed to determine if a respirator is necessary.[5]

Operational Protocols: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is essential for minimizing exposure and preventing accidents.

3.1. Preparation and Weighing:

  • Designated Area: All work with Methyl 3-bromo-5-fluoro-2-hydroxybenzoate should be performed in a designated area within a laboratory.

  • Fume Hood: Conduct all weighing and initial dilutions inside a chemical fume hood to control potential dust or vapors.[4]

  • Spill Containment: Place an absorbent, disposable bench liner on the work surface to contain any minor spills.

  • Avoid Inhalation: Never directly smell the chemical.[8]

3.2. Dissolution and Reaction Setup:

  • Vessel Selection: Use appropriate glassware that has been inspected for cracks or defects.

  • Solvent Addition: When dissolving, add the solvent to the solid slowly to avoid splashing.

  • Closed System: If the reaction is to be heated or stirred, ensure the system is properly sealed or equipped with a condenser to prevent the release of vapors.

3.3. Post-Reaction Work-up and Purification:

  • Cooling: Allow the reaction mixture to cool to room temperature before opening the vessel.

  • Extraction and Washing: Perform all liquid-liquid extractions and washing steps in the fume hood.

  • Evaporation: Remove solvents using a rotary evaporator that is vented into the fume hood or an appropriate house vacuum system with cold trapping.

Spill Management: Preparedness and Response

In the event of a spill, a swift and appropriate response is critical to ensure the safety of all laboratory personnel. The following workflow outlines the necessary steps.

Spill_Management_Workflow start Spill Occurs assess_spill Assess Spill Size and Hazard start->assess_spill minor_spill Minor Spill assess_spill->minor_spill  Small & Contained major_spill Major Spill assess_spill->major_spill  Large or Uncontrolled alert_personnel Alert Nearby Personnel minor_spill->alert_personnel Yes evacuate_area Evacuate Immediate Area major_spill->evacuate_area Yes don_ppe Don Appropriate Additional PPE alert_personnel->don_ppe call_emergency Call Emergency Response evacuate_area->call_emergency dispose_waste Dispose of Waste as Hazardous call_emergency->dispose_waste contain_spill Contain Spill with Absorbent Material don_ppe->contain_spill cleanup_spill Clean Up Spill with Spill Kit contain_spill->cleanup_spill decontaminate Decontaminate Area cleanup_spill->decontaminate decontaminate->dispose_waste end End dispose_waste->end

Caption: Workflow for chemical spill response.

Disposal Plan: Ensuring Environmental and Personal Safety

All materials contaminated with Methyl 3-bromo-5-fluoro-2-hydroxybenzoate, including excess reagent, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a clearly labeled, sealed container. The label should include the full chemical name and associated hazards.

  • Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed.

  • Licensed Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental management company, in accordance with all local, state, and federal regulations.[6]

By adhering to these guidelines, you can ensure a safe and controlled environment for your research and development activities involving Methyl 3-bromo-5-fluoro-2-hydroxybenzoate.

References

  • Capot Chemical. (2025). MSDS of 3-bromo-2-fluoro-5-methylbenzaldehyde. Retrieved from [Link]

  • University of California, Santa Barbara. (2015). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

Sources

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